molecular formula C9H16O B1297568 3-Isopropylcyclohexanone CAS No. 23396-36-3

3-Isopropylcyclohexanone

Cat. No.: B1297568
CAS No.: 23396-36-3
M. Wt: 140.22 g/mol
InChI Key: AFFBXUKVORMWSC-UHFFFAOYSA-N
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Description

3-Isopropylcyclohexanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropylcyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFBXUKVORMWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336231
Record name 3-isopropylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23396-36-3
Record name 3-isopropylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Molecule in Focus: A Vibrational Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Infrared Spectroscopy of 3-Isopropylcyclohexanone

This guide provides a comprehensive technical examination of the infrared (IR) spectroscopy of 3-isopropylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of data to explain the causal relationships between molecular structure, vibrational physics, and the resulting infrared spectrum. The methodologies presented are designed to be self-validating, ensuring robust and reliable analytical outcomes.

3-Isopropylcyclohexanone (C₉H₁₆O) is a cyclic ketone. Its structure is foundational to its infrared spectrum.[1] To interpret its spectrum, we must first deconstruct the molecule into its constituent vibrating components.

  • The Cyclohexane Ring: A six-membered aliphatic ring, which primarily exists in a stable chair conformation to minimize steric and torsional strain.[2] This ring consists of methylene (CH₂) groups and a methine (CH) group at the point of substitution.

  • The Carbonyl Group (C=O): The ketone functional group is the most significant chromophore in the mid-infrared region for this molecule. Its vibration is a strong, sharp indicator of the molecule's class.

  • The Isopropyl Substituent [-CH(CH₃)₂]: This alkyl group, positioned at the third carbon relative to the carbonyl, contributes its own set of characteristic C-H and C-C vibrations.

The interplay of these structural features gives rise to a unique vibrational fingerprint, which can be captured and analyzed using IR spectroscopy.

Caption: Molecular structure of 3-Isopropylcyclohexanone.

Theoretical Principles and Spectral Prediction

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The frequency of these vibrations is determined by the masses of the bonded atoms and the force constant (strength) of the bond, a relationship analogous to Hooke's Law for a simple harmonic oscillator.

For 3-isopropylcyclohexanone, we can predict the key absorption bands:

  • Carbonyl (C=O) Stretching: This is the most diagnostic absorption. Saturated six-membered cyclic ketones, like cyclohexanone, exhibit a strong C=O stretching band around 1715 cm⁻¹.[3][4][5] The presence of an alkyl group at the β-position (C3) has a negligible electronic effect on the carbonyl group, so the absorption is expected to remain very close to this value. This peak is typically the most intense in the spectrum due to the large change in dipole moment during the stretching vibration.[6]

  • C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds in its ring and substituent. These vibrations result in a strong, complex band in the 2850-3000 cm⁻¹ region. We can anticipate distinct absorptions for the methyl (CH₃) and methylene (CH₂) groups within this envelope.

  • C-H Bending:

    • Methylene (CH₂) Scissoring: A characteristic absorption for the CH₂ groups in the cyclohexane ring is expected around 1450 cm⁻¹.[2]

    • Methyl (CH₃) Bending: The isopropyl group provides a key diagnostic feature. Asymmetric bending occurs around 1465 cm⁻¹, while the symmetric "umbrella" mode appears around 1385 cm⁻¹. Crucially, the presence of two methyl groups on the same carbon (gem-dimethyl) often causes this 1385 cm⁻¹ band to split into a characteristic doublet, a tell-tale sign of an isopropyl or tert-butyl group.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of C-C stretching and various bending and rocking vibrations. While difficult to assign each peak individually without computational modeling, the overall pattern is unique to the molecule's structure. Key vibrations include CH₂ rocking and C-C stretching modes.[2]

A Self-Validating Protocol for ATR-FTIR Analysis

To ensure the highest data integrity, an Attenuated Total Reflectance (ATR) accessory coupled with a Fourier Transform Infrared (FTIR) spectrometer is the methodology of choice. ATR-FTIR is ideal for liquid samples, requiring no sample preparation and only a small volume.[7][8]

cluster_0 From Molecule to Spectrum A 3-Isopropylcyclohexanone Molecular Structure B Vibrational Modes (Stretching, Bending) A->B Possesses C Interaction with IR Radiation (Energy Absorption) B->C Causes D Infrared Spectrum (Plot of Absorbance vs. Wavenumber) C->D Generates

Caption: The logical path from molecular structure to the IR spectrum.

Analysis Summary: The IR spectrum of 3-isopropylcyclohexanone is dominated by two key features: the intense carbonyl stretch just above 1700 cm⁻¹ and the strong, saturated C-H stretching bands just below 3000 cm⁻¹. These immediately classify the compound as a saturated aliphatic ketone. Finer structural details are confirmed in the fingerprint region, where the characteristic split peak around 1385 cm⁻¹ provides compelling evidence for the isopropyl substituent. The combination of these distinct features allows for unambiguous identification and serves as a powerful tool for quality control and structural verification in a research or industrial setting.

References

  • Bartleby. IR Spectrum Of Cyclohexanone. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. [Link]

  • Bio-Synthesis. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (R,S)-2-Isopropyl-cyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Propan-2-yl)cyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Isopropylcyclohexanone. National Center for Biotechnology Information. [Link]

  • NIST. 4-Isopropylcyclohexanone. NIST Chemistry WebBook, SRD 69. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • De Jesú, K. & Vejrazka, C. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • Semantic Scholar. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclohexanone (CAS No. 23396-36-3), a substituted cyclic ketone, represents a key chemical entity with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1] A thorough understanding of its fundamental physical properties is paramount for its effective handling, characterization, and utilization in research and development settings. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Isopropylcyclohexanone, outlines methodologies for their experimental determination, and offers insights into its chemical nature.

Molecular and Chemical Identity

3-Isopropylcyclohexanone, systematically named 3-(propan-2-yl)cyclohexan-1-one, possesses a molecular formula of C₉H₁₆O.[1] Its structure consists of a cyclohexane ring with a ketone functional group and an isopropyl substituent at the third carbon position relative to the carbonyl group.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 3-propan-2-ylcyclohexan-1-one[1]
CAS Number 23396-36-3[1]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
Canonical SMILES CC(C)C1CCCC(=O)C1[1]
InChI Key AFFBXUKVORMWSC-UHFFFAOYSA-N[1]

Key Physical Properties

The physical state and behavior of 3-Isopropylcyclohexanone under various conditions are dictated by its inherent physical properties. These parameters are crucial for designing reaction conditions, purification protocols, and for ensuring safe laboratory handling.

Table 2: Summary of Physical Properties

PropertyValueSource
Boiling Point 208 °C
Density 0.9183 g/cm³
Melting Point Data not availableN/A
Refractive Index Data not availableN/A
Boiling Point

The boiling point of a liquid is a critical indicator of its volatility. 3-Isopropylcyclohexanone exhibits a boiling point of 208 °C at standard atmospheric pressure. This relatively high boiling point is attributed to its molecular weight and the polar nature of the ketone group, which leads to stronger intermolecular dipole-dipole interactions compared to its non-polar analogue, isopropylcyclohexane.

Density

The density of 3-Isopropylcyclohexanone has been reported as 0.9183 g/cm³. This value is essential for accurate mass-to-volume conversions in experimental setups.

Solubility

Conversely, 3-Isopropylcyclohexanone is anticipated to be miscible with a wide range of common organic solvents, such as ethanol, diethyl ether, acetone, and toluene. This is due to the "like dissolves like" principle, where the non-polar alkyl chain and the moderately polar ketone group can interact favorably with the intermolecular forces present in these solvents.

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound. While detailed spectral data for 3-Isopropylcyclohexanone is not available in the public domain, this section outlines the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Isopropylcyclohexanone is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring. The key expected resonances would include:

  • Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.

  • Cyclohexane Ring: A series of multiplets for the methylene and methine protons on the ring. The protons alpha to the carbonyl group are expected to be deshielded and appear at a higher chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum should display distinct signals for each of the nine carbon atoms in the molecule, unless there is accidental peak overlap. The most downfield signal would correspond to the carbonyl carbon, typically appearing in the range of 200-220 ppm. The remaining signals for the carbons of the cyclohexane ring and the isopropyl group would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Isopropylcyclohexanone is expected to be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the region of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.

Experimental Determination of Physical Properties

For researchers requiring precise physical property data for their specific sample of 3-Isopropylcyclohexanone, the following standard experimental protocols can be employed.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Purity Purity Assessment (e.g., GC-MS) Sample Purified 3-Isopropylcyclohexanone Purity->Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint Capillary Method Density Density Measurement Sample->Density Pycnometer or Hydrometer RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Refractometer Analysis Data Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Reporting Reporting of Physical Properties Analysis->Reporting

Caption: Experimental workflow for the determination of key physical properties of 3-Isopropylcyclohexanone.

Step-by-Step Methodologies

1. Boiling Point Determination (Micro-scale)

  • Rationale: This method is suitable for small sample volumes and provides an accurate boiling point measurement.

  • Procedure:

    • A small amount of 3-Isopropylcyclohexanone is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

    • The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2. Density Measurement

  • Rationale: The use of a graduated cylinder and a balance provides a straightforward method for determining density.

  • Procedure:

    • The mass of a clean, dry 10 mL graduated cylinder is accurately measured.

    • A known volume of 3-Isopropylcyclohexanone (e.g., 5 mL) is added to the graduated cylinder.

    • The mass of the graduated cylinder containing the liquid is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.

3. Refractive Index Measurement

  • Rationale: A refractometer is a standard instrument for the rapid and precise measurement of the refractive index of a liquid.

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.

    • A few drops of 3-Isopropylcyclohexanone are placed on the prism.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded, as the refractive index is temperature-dependent.

Safety and Handling

Based on available safety data, 3-Isopropylcyclohexanone is classified as a combustible liquid.[1] It is reported to cause skin irritation and serious eye damage or irritation.[1] Additionally, it may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H318/H319: Causes serious eye damage/irritation

  • H335: May cause respiratory irritation

Recommended Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mists.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide has synthesized the available physical property data for 3-Isopropylcyclohexanone, providing a valuable resource for professionals in research and drug development. While key experimental values for melting point, refractive index, and detailed spectral data are not currently available in the public domain, this guide has outlined the expected properties based on its chemical structure and provided standard protocols for their determination. Adherence to appropriate safety precautions is essential when handling this compound.

References

  • PubChem. 4-Isopropylcyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Propan-2-yl)cyclohexan-1-one. National Center for Biotechnology Information. [Link]

Sources

Literature review of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Core Classification: Chiral Cycloaliphatic Building Block CAS Registry Number: 23396-36-3 Molecular Formula:


Molecular Weight:  140.22  g/mol [1][2][3][4]
Executive Summary

3-Isopropylcyclohexanone is a pivotal intermediate in organic synthesis, distinguished by its C3 chiral center and the steric bulk of the isopropyl group. Unlike its 4-substituted counterparts, 3-isopropylcyclohexanone presents unique stereochemical challenges and opportunities, particularly in the realm of conformational control and asymmetric synthesis. It serves as a critical scaffold in the synthesis of terpenoids (e.g., menthol isomers), chiral ligands, and pharmaceutical intermediates where defined stereochemistry at the


-position is required.

This technical guide analyzes the molecule's conformational thermodynamics, delineates high-fidelity synthetic protocols, and explores its reactivity profile, specifically focusing on regioselective oxidations and enantioselective conjugate additions.

Chemical Architecture & Conformational Analysis[4]

The reactivity and physical properties of 3-isopropylcyclohexanone are governed by the thermodynamics of the cyclohexane ring.

2.1 Stereochemistry and Thermodynamics

The molecule possesses a single chiral center at Carbon-3.[4] In solution, it exists in a dynamic equilibrium between two chair conformers.[4] The isopropyl group, with a substantial A-value of ~2.15 kcal/mol , imposes a strong thermodynamic bias.

  • Equatorial Conformer: The isopropyl group resides in the equatorial position, minimizing 1,3-diaxial interactions. This is the dominant species (>95% at room temperature).[4]

  • Axial Conformer: The isopropyl group is axial, suffering from severe steric repulsion with axial hydrogens at C1 and C5.

This conformational lock is critical for subsequent reactions, as it dictates the trajectory of incoming nucleophiles (e.g., in hydride reductions) via steric approach control or torsional strain considerations.

2.2 Visualization of Conformational Equilibrium

Conformation Axial Axial Conformer (High Energy, ~ +2.15 kcal/mol) Equatorial Equatorial Conformer (Thermodynamically Favored) Axial->Equatorial Ring Flip (Rapid)

Figure 1: Thermodynamic equilibrium strongly favors the equatorial placement of the bulky isopropyl group.

Synthetic Pathways[5][6]

The synthesis of 3-isopropylcyclohexanone generally avoids direct alkylation of cyclohexanone due to polyalkylation issues.[4] The industry-standard approach utilizes conjugate addition (1,4-addition) to 2-cyclohexen-1-one.[4]

3.1 Primary Route: Metal-Catalyzed Conjugate Addition

This method ensures high regioselectivity for the 3-position.[4]

  • Reagents: 2-Cyclohexen-1-one, Isopropylmagnesium bromide (

    
    ).[4]
    
  • Catalyst: Copper(I) salts (e.g., CuI, CuCN) or Zinc-diamine complexes.[5]

  • Mechanism: Formation of a soft organometallic nucleophile (cuprate or zincate) that attacks the soft electrophilic

    
    -carbon.[4]
    
3.2 Protocol: Zinc-Catalyzed Grignard Addition

Based on methodology adapted from Feringa et al. and related organozinc literature.[4]

Objective: Synthesis of 3-isopropylcyclohexanone via 1,4-addition.

ParameterSpecification
Substrate 2-Cyclohexen-1-one (1.0 equiv)
Reagent

(1.1 equiv, in ether)
Catalyst

(TMEDA) complex (1-5 mol%)
Solvent THF / Diethyl Ether
Temperature 0°C to Room Temperature

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under

    
    , dissolve anhydrous 
    
    
    
    (5 mol%) and TMEDA (5.5 mol%) in dry THF. Stir for 15 minutes to form the active complex.
  • Reagent Addition: Add the

    
     solution dropwise to the catalyst mixture at 0°C. The formation of the organozincate species occurs in situ.
    
  • Substrate Introduction: Slowly add 2-cyclohexen-1-one (diluted in THF) over 30 minutes. The slow addition prevents localized heating and suppresses 1,2-addition byproducts.[4]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane) or GC-MS.[4] The enone starting material (

    
    ) should disappear, replaced by the saturated ketone (
    
    
    
    ).
  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ).[4] Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Distill under reduced pressure (Kugelrohr or vacuum distillation) to isolate the pure colorless oil.

3.3 Synthesis Workflow Diagram

Synthesis Start Start: 2-Cyclohexen-1-one Step1 Catalyst Activation: ZnCl2 + TMEDA + i-PrMgBr (Formation of Zincate Species) Start->Step1 Mix in THF Step2 1,4-Conjugate Addition: Nucleophilic attack at C3 Step1->Step2 Add Substrate Step3 Hydrolysis (Quench): Enolate protonation Step2->Step3 NH4Cl (aq) End Product: 3-Isopropylcyclohexanone Step3->End Distillation

Figure 2: Step-wise synthetic pathway via Zinc-catalyzed conjugate addition.

Reactivity Profile & Applications
4.1 Baeyer-Villiger Oxidation

Oxidation of 3-isopropylcyclohexanone with peracids (e.g., m-CPBA) yields lactones.[4] However, regioselectivity is a critical challenge .[4][6]

  • Path A: Migration of C2 (methylene).[4]

  • Path B: Migration of C6 (methylene).[4]

  • Outcome: Unlike 2-substituted ketones where migration is dictated by electronic stabilization of the positive charge (Tertiary > Secondary), both

    
    -carbons here are secondary.[4] However, steric factors often favor migration of the carbon away from the bulky C3 substituent, though electronic effects from the 
    
    
    
    -branching can influence product distribution. Advanced catalytic systems (e.g., Sc(III)-N,N'-dioxide) are often required to achieve high regiocontrol [1].[4]
4.2 Asymmetric Reduction

Reduction of the ketone moiety creates a second chiral center.[4]

  • Reagents:

    
     (non-selective) or L-Selectride.[4]
    
  • Stereochemical Outcome: L-Selectride (bulky hydride) attacks from the less hindered equatorial face, yielding the cis-alcohol (axial hydroxyl) as the major product. This is governed by the fixed equatorial position of the isopropyl group.

4.3 Physical Properties Data[4]
PropertyValueNote
Boiling Point 208 °CAt 760 mmHg
Density 0.918 g/cm³At 25 °C
Refractive Index 1.456

Flash Point ~75 °CCombustible
Solubility Organic solventsInsoluble in water
References
  • Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones. Chemical Science, 2014.[4]

  • Zinc(II) Catalysed Conjugate Addition of Grignard Reagents. Journal of the Chemical Society, Chemical Communications, 1989.

  • Enantioselective Synthesis of (R)-Isocarvone from (S)-Perillaldehyde. UFRGS Repository, 2010.[4]

  • 3-Isopropylcyclohexanone Compound Summary. PubChem, 2025.[3][4]

  • A-Values and Conformational Analysis. Master Organic Chemistry, 2014.

Sources

Methodological & Application

The Versatile Chiral Synthon: 3-Isopropylcyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric methodologies. Among the arsenal of chiral building blocks available to the synthetic chemist, 3-isopropylcyclohexanone stands out as a versatile and economically viable starting material for the construction of complex molecular architectures. Its inherent chirality, coupled with the reactivity of the cyclohexanone core, provides a powerful platform for the stereocontrolled synthesis of a wide array of natural products and pharmaceutically active molecules. This guide provides an in-depth exploration of the applications of 3-isopropylcyclohexanone as a chiral building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of a Chiral Cyclohexanone Core

The cyclohexane ring is a ubiquitous motif in natural products, imparting conformational rigidity and serving as a scaffold for the precise spatial arrangement of functional groups. When this core is rendered chiral, as in the case of 3-isopropylcyclohexanone, it becomes a powerful tool for transferring stereochemical information throughout a synthetic sequence. The isopropyl group at the 3-position effectively biases the conformation of the ring, influencing the stereochemical outcome of reactions at both the α- and α'-positions relative to the carbonyl group. This inherent stereocontrol is the cornerstone of its utility as a chiral building block.

The primary application of chiral 3-isopropylcyclohexanone lies in its ability to undergo diastereoselective reactions, such as enolate alkylation and annulation reactions, to generate more complex carbocyclic frameworks with a high degree of stereocontrol. These transformations are pivotal in the total synthesis of natural products, particularly sesquiterpenoids possessing the eremophilane and valerane skeletons.

Key Applications in Natural Product Synthesis

The Eremophilane and Valerane Sesquiterpenoids: A Case Study in Stereocontrol

A significant body of work showcasing the utility of 3-isopropylcyclohexanone is in the total synthesis of eremophilane-type sesquiterpenoids. These natural products feature a characteristic cis-decalin core with vicinal, angular methyl groups, a challenging stereochemical motif to construct. The Robinson annulation, a classic method for the formation of six-membered rings, has been effectively applied to chiral 3-isopropylcyclohexanone to forge the bicyclic core of these molecules with excellent stereoselectivity.

The strategic use of (R)-3-isopropylcyclohexanone allows for the establishment of the correct absolute stereochemistry at one of the key stereocenters of the target molecule from the outset. Subsequent transformations are then designed to build upon this initial stereochemical information.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-isopropylcyclohexanone. These are intended as a guide for researchers to adapt and optimize for their specific synthetic targets.

Protocol 1: Diastereoselective Robinson Annulation for the Synthesis of a Chiral Bicyclic Enone

This protocol outlines the synthesis of a key intermediate for eremophilane sesquiterpenoids, starting from (R)-3-isopropylcyclohexanone. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction.

Reaction Scheme:

G cluster_conditions Reaction Conditions start (R)-3-Isopropylcyclohexanone michael_adduct 1,5-Diketone Intermediate start->michael_adduct Michael Addition mvk Methyl Vinyl Ketone (MVK) mvk->michael_adduct base Base (e.g., KOH, NaOEt) product Chiral Bicyclic Enone (Eremophilane Core) solvent Solvent (e.g., EtOH, MeOH) temp Temperature (e.g., rt to reflux) michael_adduct->product Intramolecular Aldol Condensation

A schematic of the Robinson Annulation reaction.

Materials:

  • (R)-3-Isopropylcyclohexanone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation and Michael Addition:

    • To a solution of (R)-3-isopropylcyclohexanone (1.0 eq) in ethanol, add a catalytic amount of potassium hydroxide (0.1 eq). The base facilitates the formation of the thermodynamic enolate, which is crucial for the subsequent Michael addition.

    • Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

    • Slowly add methyl vinyl ketone (1.1 eq) to the stirred solution. The enolate attacks the β-carbon of the MVK in a conjugate addition, forming a 1,5-diketone intermediate. The bulky isopropyl group directs the incoming electrophile to the opposite face of the molecule, establishing the desired stereochemistry.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Intramolecular Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, the reaction mixture is typically heated to reflux. The elevated temperature promotes the intramolecular aldol condensation of the 1,5-diketone, followed by dehydration to yield the α,β-unsaturated ketone (the bicyclic enone).[1][2][3] This sequence of reactions is what constitutes the Robinson annulation.[1][2][3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral bicyclic enone.[4]

Data Presentation:

Starting MaterialProductYield (%)Diastereomeric Ratio
(R)-3-IsopropylcyclohexanoneChiral Bicyclic Enone75-85>95:5

Self-Validation and Trustworthiness: The success of this protocol relies on the thermodynamic control of the initial enolate formation and the stereodirecting influence of the pre-existing chiral center. The diastereomeric ratio of the product can be readily determined by NMR spectroscopy or chiral HPLC, providing a direct measure of the stereoselectivity of the reaction.

Protocol 2: Stereoselective α-Alkylation of a Chiral Cyclohexanone Derivative

This protocol illustrates the diastereoselective alkylation of an enolate derived from a 3-isopropylcyclohexanone system, a key step in introducing further complexity and building up the carbon skeleton of a target molecule.

Workflow Diagram:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Analysis ketone Chiral Cyclohexanone Derivative enolate Lithium Enolate ketone->enolate Deprotonation base Strong, non-nucleophilic base (e.g., LDA, LHMDS) alkylated_product α-Alkylated Product enolate->alkylated_product SN2 Attack electrophile Electrophile (e.g., MeI, BnBr) electrophile->alkylated_product analysis Determine Diastereomeric Ratio (NMR, Chiral HPLC) alkylated_product->analysis

Workflow for the stereoselective α-alkylation.

Materials:

  • Chiral cyclohexanone derivative (from Protocol 1 or similar)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Generation of the Lithium Enolate:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral cyclohexanone derivative (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to ensure kinetic control of the deprotonation and prevent enolate equilibration.

    • Slowly add a solution of LDA or LHMDS (1.1 eq) in THF to the stirred ketone solution. The use of a strong, sterically hindered, non-nucleophilic base is essential for the rapid and quantitative formation of the kinetic enolate.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation with an Electrophile:

    • Add the electrophile (1.2 eq) to the enolate solution at -78 °C. The enolate, being a soft nucleophile, will attack the electrophile in an S(_N)2 fashion. The stereochemical outcome is dictated by the approach of the electrophile from the less sterically hindered face of the enolate, which is influenced by the conformation of the cyclohexane ring and the isopropyl group.

    • Allow the reaction to slowly warm to room temperature over several hours and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the α-alkylated product.

Expert Insights: The choice of the base and reaction temperature is paramount for achieving high diastereoselectivity in this transformation. Kinetic deprotonation at low temperatures with a bulky base favors the formation of the less substituted enolate and minimizes competing side reactions. The diastereomeric ratio of the product is a direct reflection of the facial selectivity of the alkylation step.

Conclusion

3-Isopropylcyclohexanone has proven to be a valuable and versatile chiral building block in organic synthesis. Its utility is particularly evident in the stereocontrolled synthesis of complex natural products, where it serves as a foundational element for establishing key stereocenters. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this readily available chiral synthon in their own synthetic endeavors. The continued exploration of new reactions and applications of 3-isopropylcyclohexanone will undoubtedly lead to further advancements in the field of asymmetric synthesis.

References

  • Heathcock, C. H., et al. (1981). Acyclic stereoselection. 13. A simple and highly efficient synthesis of the eremophilane-valencane sesquiterpenoids. The Journal of Organic Chemistry, 46(21), 4294–4307.
  • J&K Scientific. (2025, March 23). Robinson Annulation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 20). Robinson annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • NROChemistry. Robinson Annulation. Retrieved February 2, 2026, from [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions with 3-Isopropylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with Substituted Cyclohexanones

The cyclohexanone framework is a cornerstone in medicinal chemistry, appearing in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, and cross-coupling reactions have emerged as a powerful and versatile tool for this purpose.[4][5] This guide focuses on the application of modern cross-coupling methodologies to 3-isopropylcyclohexanone derivatives, a class of substrates that presents unique steric and electronic challenges.

The presence of the isopropyl group at the 3-position introduces significant steric hindrance, influencing the reactivity of the adjacent α-protons and the overall conformation of the ring. Understanding and overcoming these challenges is key to successfully employing cross-coupling reactions to generate novel analogs for drug discovery programs. This document provides a comprehensive overview of the mechanistic principles, field-proven protocols, and practical troubleshooting advice for the successful implementation of these transformative reactions.

Mechanistic Pillars of Cross-Coupling with Ketone Substrates

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7][8] When applied to ketone substrates like 3-isopropylcyclohexanone, the reaction typically proceeds via the formation of a metal enolate intermediate. The three most pertinent classes of cross-coupling reactions for this substrate are α-arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

The Catalytic Cycles: A Visual Guide

A foundational understanding of the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

α-Arylation of Ketones: This reaction directly forges a bond between the α-carbon of the ketone and an aryl group.[9][10][11] The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by deprotonation of the ketone to form a palladium enolate. Reductive elimination then yields the α-arylated ketone and regenerates the active catalyst.

alpha_arylation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-X Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Ketone Enolate Formation Ketone Enolate Formation Ar-Pd(II)(X)L_n->Ketone Enolate Formation Base, Ketone Pd(II) Enolate Complex Pd(II) Enolate Complex Ketone Enolate Formation->Pd(II) Enolate Complex Base Base 3-Isopropylcyclohexanone 3-Isopropylcyclohexanone Reductive Elimination Reductive Elimination Pd(II) Enolate Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration α-Aryl-3-isopropylcyclohexanone α-Aryl-3-isopropylcyclohexanone Reductive Elimination->α-Aryl-3-isopropylcyclohexanone Product suzuki_coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-X R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation Ar-B(OR)2, Base R-Pd(II)(Ar)L_n R-Pd(II)(Ar)L_n Transmetalation->R-Pd(II)(Ar)L_n Ar-B(OR)2 Ar-B(OR)2 Base Base Reductive Elimination Reductive Elimination R-Pd(II)(Ar)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-Ar R-Ar Reductive Elimination->R-Ar Product

Figure 2. Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. [12][13][14]It involves the coupling of an amine with an organic halide, which in this context would be an α-halo-3-isopropylcyclohexanone.

buchwald_hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-X R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation R-Pd(II)(X)L_n->Amine Coordination & Deprotonation R'2NH, Base R-Pd(II)(NR'2)L_n R-Pd(II)(NR'2)L_n Amine Coordination & Deprotonation->R-Pd(II)(NR'2)L_n R'2NH R'2NH Base Base Reductive Elimination Reductive Elimination R-Pd(II)(NR'2)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-NR'2 R-NR'2 Reductive Elimination->R-NR'2 Product

Figure 3. Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

General Considerations
  • Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous, and reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inert Atmosphere: Reactions are typically set up in oven-dried glassware under a positive pressure of an inert gas.

  • Stirring: Efficient stirring is crucial for heterogeneous reaction mixtures.

  • Temperature Control: Reactions should be conducted at the specified temperature using a suitable heating mantle or oil bath.

Protocol 1: Palladium-Catalyzed α-Arylation of 3-Isopropylcyclohexanone

This protocol describes a general procedure for the α-arylation of 3-isopropylcyclohexanone with an aryl bromide.

Materials:

Reagent/MaterialGradeSupplier
3-Isopropylcyclohexanone≥98%Commercially Available
Aryl Bromide≥98%Commercially Available
Pd(OAc)₂99.9%Commercially Available
XPhos≥98%Commercially Available
NaOtBu97%Commercially Available
TolueneAnhydrousCommercially Available

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene (0.5 M with respect to the limiting reagent).

  • Add the aryl bromide (1.0 equiv.) followed by 3-isopropylcyclohexanone (1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-isopropylcyclohexanone

This protocol outlines the coupling of an α-brominated cyclohexanone derivative with an arylboronic acid.

Materials:

Reagent/MaterialGradeSupplier
2-Bromo-3-isopropylcyclohexanoneSynthesizedSee preparation note
Arylboronic Acid≥98%Commercially Available
Pd(PPh₃)₄99%Commercially Available
K₂CO₃≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassedN/A

Preparation of 2-Bromo-3-isopropylcyclohexanone: This starting material can be prepared by the bromination of 3-isopropylcyclohexanone using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

Procedure:

  • In an oven-dried round-bottom flask, dissolve 2-bromo-3-isopropylcyclohexanone (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a 3:1 mixture of 1,4-dioxane and degassed water (0.2 M).

  • Add K₂CO₃ (2.0 equiv.) to the solution.

  • Bubble argon through the solution for 15 minutes to ensure deoxygenation.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction at 90 °C for 8-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-3-isopropylcyclohexanone

This protocol details the C-N bond formation between an α-chlorinated cyclohexanone and a primary or secondary amine.

Materials:

Reagent/MaterialGradeSupplier
2-Chloro-3-isopropylcyclohexanoneSynthesizedSee preparation note
Amine (Primary or Secondary)≥98%Commercially Available
Pd₂(dba)₃≥97%Commercially Available
RuPhos≥98%Commercially Available
LiHMDS (1.0 M in THF)SolutionCommercially Available
THFAnhydrousCommercially Available

Preparation of 2-Chloro-3-isopropylcyclohexanone: This can be synthesized by the α-chlorination of 3-isopropylcyclohexanone using reagents like sulfuryl chloride (SO₂Cl₂).

Procedure:

  • Add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.0 mol%) to a dry Schlenk tube under argon.

  • Add anhydrous THF (0.4 M with respect to the halide).

  • Add 2-chloro-3-isopropylcyclohexanone (1.0 equiv.) and the amine (1.2 equiv.).

  • Cool the mixture to 0 °C and add LiHMDS (1.0 M in THF, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of air-sensitive catalyst precursors. Use a freshly opened bottle or a glovebox for catalyst preparation.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvents. Dry all glassware thoroughly.
Inappropriate baseThe choice of base is critical. For α-arylation, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Suzuki coupling, milder bases like K₂CO₃ or Cs₂CO₃ are typically effective.
Side Product Formation Homocoupling of the aryl halideLower the catalyst loading. Ensure slow addition of the base.
Poly-α-arylationUse a slight excess of the ketone. Control the reaction time and temperature carefully.
Elimination to form cyclohexenoneThis can be an issue with α-halo ketones. Use milder bases and lower reaction temperatures.
Difficulty with Purification Co-elution of product and starting materialOptimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).
Presence of catalyst residuesAfter the aqueous workup, wash the organic layer with a solution of a suitable ligand scavenger (e.g., QuadraSil®).

Conclusion

The cross-coupling reactions of 3-isopropylcyclohexanone derivatives provide a powerful platform for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. While the steric hindrance of the isopropyl group presents challenges, careful selection of catalysts, ligands, and reaction conditions can lead to high-yielding and selective transformations. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers seeking to explore the chemical space around this important scaffold. Continued innovation in catalyst design will undoubtedly further expand the scope and utility of these reactions in the future.

References

  • Coumarin and its derivatives are representative of one of the most important classes of heterocyclic compounds, which encompass a wide variety of biological activities.
  • Cross-coupling reactions are important methods to produce fine chemicals in organic synthesis. (Source: Taylor & Francis)
  • Cross-coupling reactions have played a critical role enabling the rapid expansion of structure–activity relationships (SAR) during the drug discovery phase to identify a clinical candidate and facilitate subsequent drug development processes.
  • The palladium-catalyzed cross-coupling reaction used for carbon–carbon bond formation is one of the most commonly applied reactions in modern organic synthesis. (Source: N/A)
  • The Sonogashira cross-coupling reaction is characterized by the ease of synthetic manipulation required to perform the reaction, generally mild reaction conditions, including ambient temperature and relatively short reaction times, and the versatility of substrates amenable to these conditions.
  • The reliability and flexibility of this methodology have attracted great interest in the pharmaceutical industry, becoming one of the most used approaches from Lead Generation to Lead Optimiz
  • A novel oxidative cross-coupling reaction for the synthesis of α-aryl α-amino ketones in the presence of palladium catalysts has been developed. (Source: N/A)
  • This video will give you the theoretic background to understand the mechanism and the importance of different cross-coupling reactions. (Source: YouTube)
  • The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. (Source: Wikipedia)
  • The widely used Suzuki–Miyaura cross-coupling reaction employs the use of a palladium catalyst to generate carbon–carbon bonds between an organohalide or triflate and an organoboron nucleophile.
  • The Sonogashira reaction is the cross coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes. (Source: Chemistry LibreTexts)
  • The carbonylative cross-coupling reaction of arylboronic acids with aryl electrophiles to yield unsymmetrical biaryl ketones was carried out in anisole at 80 °C in the presence of a palladium catalyst and a base.
  • Sterically bulky substrates are also often challenging to couple, and the generation of tetra-ortho-substituted biaryl products requires harsher conditions compared with less sterically bulky substrates.
  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Source: Wikipedia)
  • A new ketone synthesis by the palladium-catalyzed coupling reaction of 2-pyridyl esters with organoboron compounds is described.
  • The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Source: Organic Chemistry Portal)
  • Stereospecific cross-coupling reactions of α-stereogenic thioesters and enantioenriched nucleophiles would enable the preparation of individual diastereomers through a completely reagent-controlled process.
  • The α-C(sp³)-H arylation of cyclic carbonyl compounds has exhibited high efficiency in forming C(sp³)-C(sp²) bonds, played a crucial role in organic synthesis, and attracted a majority of interests from organic and medicinal communities.
  • Reaction of the bis-9-BBN adduct of several dienes with 1,3-dibromobenzene via Suzuki coupling leads to a series of [n]metacyclophanes. (Source: PubMed)
  • A new approach for the synthesis of 1,4-dicarbonyl compounds is reported.
  • 2-Methyl-2'-dicyclohexylphosphinobiphenyl is a particularly effective ligand for the Pd-catalyzed α-arylation. (Source: Organic Chemistry Portal)
  • Difficulties are encountered in the regioselective deprotonation of ketones such as 3-substituted cyclohexanones. (Source: N/A)
  • The routine application of Csp3-hybridized nucleophiles in cross-coupling reactions remains an unsolved challenge in organic chemistry.
  • A palladium-catalyzed carbonylative Sonogashira coupling reaction of arylthioanthracene salts with terminal alkynes under an atmospheric pressure of CO has been developed.
  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in the formation of C-N bonds. (Source: Chemistry LibreTexts)
  • The convergent synthesis of highly functionalized carbocycles and heterocycles remains a high priority among organic chemists due to their numerous applications in the pharmaceutical and materials industries.
  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane and a halide or triflate under basic conditions. (Source: Chemistry LibreTexts)
  • N-Vinylpyridinium and -trialkylammonium tetrafluoroborate salts represent a new class of electrophilic coupling partner for Pd(0)-catalyzed Suzuki cross-coupling reactions with various boronic acids in high yields. (Source: Organic Chemistry Portal)
  • The Suzuki coupling mechanism requires that the boronic acid be activated with a base. (Source: Organic Chemistry Portal)
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • Cyclohexenone derivatives have been found to play a pivotal role in the field of medicinal chemistry.
  • Palladium catalyzed reactions are the most common transition metal-catalyzed cross-coupling reactions. (Source: Chemistry LibreTexts)
  • A mild Pd-catalyzed method for direct γ-C(sp3)-arylation of various unactivated β-alkoxy cyclohexenones is reported. (Source: Royal Society of Chemistry)
  • A new method for the generation of benzyl radicals from terminal aromatic alkynes has been developed, which allows the direct cross-coupling with acrylate derivatives. (Source: Royal Society of Chemistry)
  • Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki. (Source: N/A)
  • Cyclohexane and its functionally substituted derivatives are important compounds with diverse biological properties. (Source: MDPI)
  • The Buchwald-Hartwig amination enables efficient carbon to nitrogen bond form
  • Copper, an earth-abundant metal, has reemerged as a viable alternative to the versatile Pd-catalyzed C-N coupling. (Source: Semantic Scholar)
  • Palladium-Catalyzed α-Arylation of Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones. (Source: Sci-Hub)
  • Common byproducts in Suzuki coupling reactions. (Source: YouTube)
  • Cyclohexanone is a chemical widely used as an organic solvent for many purposes. (Source: Lab Pro)
  • A cross-coupling reaction is a reaction where two different fragments are joined, often requiring metal c
  • The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide (an α-arylation) furnishes a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline with a source of ammonia. (Source: Royal Society of Chemistry)
  • The Suzuki reaction is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. (Source: Wikipedia)
  • The Pd-catalyzed amination of aryl halides and pseudohalides has become a fundamental tool in organic synthesis for the formation of C(sp2)−N bonds. (Source: University of Groningen)
  • Cyclohexane and its functionally substituted derivatives are important compounds with diverse biological properties.
  • Buchwald-Hartwig Amination refers to palladium-catalyzed cross-coupling reactions between aryl halides and primary or secondary amines to form new C-N bonds. (Source: Reddit)
  • Metallacycle-mediated cross-coupling in natural product synthesis.

Sources

Application Note: High-Precision Derivatization of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Isopropylcyclohexanone is a critical chiral building block in the synthesis of terpene-derived pharmaceuticals and flavorants (e.g., menthol isomers).[1] Its structural asymmetry, defined by the C3-isopropyl group, introduces significant stereoelectronic constraints that dictate the outcome of carbonyl derivatization.[1] This Application Note provides validated protocols for three core transformations: analytical tagging (hydrazone formation) , thermodynamic protection (acetalization) , and stereoselective reduction . Unlike standard textbook procedures, these protocols are optimized for kinetic resolution and impurity profiling required in varying stages of drug development.

Molecule Analysis & Reactivity Profile

3-Isopropylcyclohexanone exists predominantly in a chair conformation where the bulky isopropyl group occupies the equatorial position to minimize 1,3-diaxial strain.[1] This conformational lock creates two distinct faces for nucleophilic attack at the C1 carbonyl:

  • Axial Face: Hindered by the axial hydrogens at C3 and C5.

  • Equatorial Face: More accessible sterically, but attack here yields the thermodynamically less stable axial alcohol (in reductions).

Consequently, derivatization strategies must account for Steric Approach Control (kinetic) versus Product Development Control (thermodynamic).[1]

Experimental Protocols

Module A: Analytical Derivatization (HPLC Tagging)

Objective: Quantitative conversion to the 2,4-Dinitrophenylhydrazone (2,4-DNPH) derivative for UV-Vis detection and enantiomeric purity assessment.

Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1] Critical Insight: While standard Brady’s reagent works for qualitative ID, high-sensitivity HPLC requires a "homogenous phase" modification to prevent premature precipitation of mono-substituted impurities.[1]

Protocol 1: Homogenous Kinetic Tagging
  • Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (1.0 mmol) in H₃PO₄ (2 mL) and Ethanol (18 mL) . Note: Phosphoric acid is preferred over H₂SO₄/HCl for HPLC compatibility.[1]

  • Reaction: Add 3-Isopropylcyclohexanone (0.8 mmol) dissolved in 2 mL ethanol dropwise to the reagent solution at 45°C.

  • Incubation: Stir at 45°C for 20 minutes, then cool slowly to 4°C over 1 hour.

  • Workup: Filter the orange crystalline precipitate. Recrystallize from Ethanol/Ethyl Acetate (9:1).

  • Validation:

    • Target UV Max: ~360 nm.

    • Purity Check: HPLC (C18 column, MeCN/Water gradient).

Module B: Protective Group Engineering (Thermodynamic Control)

Objective: Protection of the carbonyl as a cyclic acetal (dioxolane) to survive downstream organometallic steps.

Mechanism: Reversible acid-catalyzed addition of ethylene glycol.[1] Critical Insight: The reaction is entropically disfavored. The isopropyl group adds steric bulk, slowing the rate of tetrahedral intermediate formation. Success depends entirely on the efficient removal of water (Le Chatelier’s principle).

Protocol 2: Azeotropic Acetalization[1]
  • Setup: 100 mL Round Bottom Flask (RBF) equipped with a Dean-Stark trap and reflux condenser.

  • Charge: 3-Isopropylcyclohexanone (10 mmol), Ethylene Glycol (15 mmol), and p-Toluenesulfonic acid (pTSA) (0.5 mmol).[1]

  • Solvent: Toluene (40 mL). Benzene is historically cited but Toluene is safer and provides a higher boiling point (110°C) to drive kinetics.[1]

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Checkpoint: Reaction is complete when water volume stabilizes (theoretical ~0.18 mL).

  • Quench: Cool to RT. Add saturated NaHCO₃ (10 mL) to neutralize pTSA before concentration to prevent hydrolysis.

  • Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Module C: Stereoselective Functionalization (Reduction)

Objective: Controlling the cis/trans ratio of the resulting alcohol (3-isopropylcyclohexanol).

The Stereochemical Switch:

  • Reagent A (NaBH₄): Small nucleophile.[1] Attacks axially (top face). Yields Equatorial Alcohol (Trans isomer) .[1]

  • Reagent B (L-Selectride): Bulky nucleophile.[1] Attacks equatorially (bottom face). Yields Axial Alcohol (Cis isomer) .[1]

Protocol 3: Comparative Reduction Workflow
ParameterMethod A: Thermodynamic BiasMethod B: Kinetic Bias
Reagent Sodium Borohydride (NaBH₄)Lithium tri-sec-butylborohydride (L-Selectride)
Solvent Methanol (Protic)THF (Aprotic, Anhydrous)
Temperature 0°C to Room Temp-78°C (Cryogenic)
Mechanism Axial Attack (Small H-)Equatorial Attack (Bulky H-)
Major Product trans-3-isopropylcyclohexanolcis-3-isopropylcyclohexanol
Selectivity (Est.) ~85:15 (trans:cis)>95:5 (cis:trans)

Step-by-Step (Method B - L-Selectride):

  • Inert Atmosphere: Flame-dry a 2-neck RBF; flush with Argon.

  • Substrate: Dissolve 3-Isopropylcyclohexanone (5 mmol) in anhydrous THF (20 mL). Cool to -78°C .[1]

  • Addition: Add L-Selectride (1.0 M in THF, 6 mmol) dropwise over 15 mins. Do not allow temp to rise above -70°C.

  • Stir: Maintain at -78°C for 2 hours.

  • Oxidative Workup:

    • Add MeOH (2 mL) slowly.

    • Add NaOH (6M, 2 mL) followed by H₂O₂ (30%, 2 mL). Caution: Exothermic.[1]

    • Warm to RT and stir for 30 mins to cleave the organoboron intermediate.

  • Extraction: Extract with Et₂O, wash with brine, dry (MgSO₄).

Visualization of Pathways

The following diagram illustrates the divergent pathways for 3-Isopropylcyclohexanone derivatization, highlighting the stereochemical outcomes.

DerivatizationPathways Substrate 3-Isopropylcyclohexanone (Equatorial Conformer) DNPH_Reagent 2,4-DNPH / H+ Substrate->DNPH_Reagent Acetal_Reagent Ethylene Glycol / pTSA (Dean-Stark) Substrate->Acetal_Reagent Red_Split Reduction Strategy Substrate->Red_Split Product_DNPH Hydrazone Derivative (UV-Active Tag) DNPH_Reagent->Product_DNPH Nucleophilic Addn Product_Acetal Cyclic Acetal (Protected Ketone) Acetal_Reagent->Product_Acetal -H2O (Reversible) Method_A NaBH4 (MeOH) Small Nucleophile Red_Split->Method_A Method_B L-Selectride (THF) Bulky Nucleophile Red_Split->Method_B Prod_Trans Major: TRANS-Alcohol (Equatorial -OH) Method_A->Prod_Trans Axial Attack (Thermodynamic) Prod_Cis Major: CIS-Alcohol (Axial -OH) Method_B->Prod_Cis Equatorial Attack (Steric Control)

Figure 1: Divergent synthesis workflow showing analytical tagging, protection, and stereodivergent reduction pathways.

References

  • Stereochemistry of Hydride Reductions: Murugan, R. "Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride."[2] Canadian Journal of Chemistry, 1980.[2]

  • Acetalization Mechanisms: "Acetal Formation - Nucleophilic Addition of Alcohols."[1] Chemistry LibreTexts.

  • Reductive Amination Standards: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Syntheses, Coll.[3] Vol. 10, p. 312.

  • DNPH Derivatization: "Identification of Aldehydes and Ketones." Michigan State University Chemistry.

  • Selectride Reagents: "Lithium Tri-sec-butylborohydride (L-Selectride) - Technical Bulletin."[1] Sigma-Aldrich.[1] [1]

Sources

Application Note: Chemoenzymatic Synthesis of Optically Active 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optically active 3-isopropylcyclohexanone is a critical chiral building block in the synthesis of terpenoids (e.g., menthol analogs), flavor/fragrance compounds, and pharmaceutical intermediates. Traditional chemical asymmetric synthesis often requires toxic heavy metals (Rh, Pd) or complex chiral ligands with varying enantioselectivity.

This guide details a chemoenzymatic approach that offers superior enantiopurity (>98% ee) and operational simplicity. We present two distinct protocols:

  • Primary Protocol (Direct Asymmetric Synthesis): Enoate Reductase (ER)-mediated bioreduction of 3-isopropyl-2-cyclohexen-1-one. This route is atom-efficient (100% theoretical yield) and yields the (R)-enantiomer .

  • Secondary Protocol (Kinetic Resolution): Lipase-catalyzed resolution of rac-3-isopropylcyclohexanol. This route is robust, uses inexpensive enzymes, and allows access to both (R) and (S) enantiomers.

Mechanistic Pathways & Workflow

The following diagram illustrates the two strategic routes. Route A (Enoate Reductase) is preferred for direct synthesis of the ketone. Route B (Lipase Resolution) is preferred when the racemic alcohol is the starting material.

ChemoenzymaticPathways Start_Enone Substrate: 3-Isopropyl-2-cyclohexen-1-one ER_Step Enzymatic Reduction (Enoate Reductase / OYE) NADH/NADPH Recycling Start_Enone->ER_Step Route A (Direct) Start_RacKetone Substrate: rac-3-Isopropylcyclohexanone Chem_Red Chemical Reduction (NaBH4) Start_RacKetone->Chem_Red Route B (Resolution) Prod_R_Ketone Product: (R)-3-Isopropylcyclohexanone (>98% ee) ER_Step->Prod_R_Ketone Stereoselective Hydrogenation Rac_Alc Intermediate: rac-3-Isopropylcyclohexanol Chem_Red->Rac_Alc Lipase_Step Kinetic Resolution (Lipase PS / CAL-B) Vinyl Acetate Rac_Alc->Lipase_Step Prod_S_Alc (1S,3S)-Alcohol (Unreacted) Lipase_Step->Prod_S_Alc Slow Reacting Prod_R_Ac (1R,3R)-Acetate (Acylated) Lipase_Step->Prod_R_Ac Fast Reacting Oxidation_S Jones Oxidation Prod_S_Alc->Oxidation_S Prod_S_Ketone Product: (S)-3-Isopropylcyclohexanone Oxidation_S->Prod_S_Ketone

Caption: Workflow comparing direct enzymatic reduction (Route A) vs. lipase-mediated kinetic resolution (Route B).

Primary Protocol: Asymmetric Bioreduction (Enoate Reductase)[1]

This protocol utilizes Old Yellow Enzyme (OYE) family reductases (e.g., OYE1 from Saccharomyces pastorianus or commercially available variants like NCR). These enzymes catalyze the trans-hydrogenation of the C=C bond.

Materials[1][2][3][4][5][6]
  • Substrate: 3-Isopropyl-2-cyclohexen-1-one (Synthesized via Grignard addition of isopropylmagnesium bromide to 3-ethoxy-2-cyclohexen-1-one followed by acid hydrolysis).

  • Enzyme: OYE1, OYE2, or Zymomonas mobilis reductase (NCR). Commercial kits (e.g., from Codexis or Evoxx) are recommended for screening.

  • Cofactor Recycling System:

    • NADP+ (Nicotinamide adenine dinucleotide phosphate, oxidized form).

    • Glucose Dehydrogenase (GDH) (e.g., GDH-105).

    • D-Glucose (Sacrificial substrate).

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (Co-solvent, max 5% v/v).

Experimental Procedure
  • Buffer Preparation: Prepare 50 mL of 50 mM KPi buffer (pH 7.0) containing 1 mM Magnesium Chloride (MgCl₂).

  • Substrate Solution: Dissolve 138 mg (1.0 mmol) of 3-isopropyl-2-cyclohexen-1-one in 0.5 mL DMSO.

  • Reaction Setup:

    • In a 20 mL glass vial, combine:

      • 10 mL Buffer solution.

      • 200 mg D-Glucose (approx. 1.1 eq).

      • 5 mg NADP+ (catalytic quantity).

      • 100 Units Glucose Dehydrogenase (GDH).

      • 10 mg Lyophilized Enoate Reductase (e.g., OYE1).

    • Initiate reaction by adding the Substrate Solution dropwise.

  • Incubation: Seal the vial and incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Monitoring: Monitor consumption of the enone by TLC (Hexane:EtOAc 4:1) or GC.[1] The enone disappears, and the saturated ketone appears.

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Dry combined organic layers over anhydrous MgSO₄.[2]

    • Filter and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) yields pure (R)-3-isopropylcyclohexanone .

Expected Results[1][4][6][7][8]
  • Yield: 85–95% isolated yield.

  • Enantiomeric Excess (ee): >98% (R).

  • Mechanism Note: OYE1 typically delivers the hydride from the si-face at C3, resulting in the (R)-configuration for 3-substituted cyclohexanones.

Secondary Protocol: Lipase-Catalyzed Kinetic Resolution[5][9]

Use this protocol if specific enoate reductases are unavailable or if the (S)-enantiomer is required.

Materials[1][2][3][4][5][6]
  • Substrate: rac-3-Isopropylcyclohexanol (obtained by NaBH₄ reduction of rac-3-isopropylcyclohexanone).

  • Enzyme: Pseudomonas cepacia Lipase (PCL) (immobilized on diatomite or ceramic). Candida antarctica Lipase B (CAL-B) is a viable alternative.[3]

  • Acyl Donor: Vinyl Acetate (acts as both reactant and solvent component).

  • Solvent: tert-Butyl Methyl Ether (TBME) or Hexane.

Experimental Procedure
  • Reaction Setup:

    • Dissolve 1.42 g (10 mmol) of rac-3-isopropylcyclohexanol in 40 mL of TBME.

    • Add 5 mL (excess) Vinyl Acetate.

    • Add 500 mg Immobilized Lipase (PCL).

  • Incubation: Stir at 35°C for 24–48 hours.

  • Monitoring: Analyze by Chiral GC. Stop the reaction when conversion reaches exactly 50% .

    • Note: PCL preferentially acylates the (R)-enantiomer.

    • Unreacted species: (1S,3S)-3-Isopropylcyclohexanol.

    • Product species: (1R,3R)-3-Isopropylcyclohexyl acetate.

  • Separation:

    • Filter off the enzyme (can be reused).

    • Concentrate the filtrate.[2]

    • Separate the Alcohol and Acetate via Flash Chromatography (Gradient Hexane -> Hexane:EtOAc 80:20).

  • Oxidation (to obtain Ketone):

    • Take the isolated (1S,3S)-Alcohol .

    • Dissolve in Acetone (0°C). Add Jones Reagent dropwise until orange color persists.

    • Quench with isopropanol, extract with ether, and dry.

    • Result: (S)-3-Isopropylcyclohexanone .

Analytical Methods

Validation of enantiomeric purity is crucial.

ParameterCondition
Instrument GC (Gas Chromatography) with FID
Column Chiral Cyclodextrin-based (e.g., Hydrodex-β-3P or CP-Chirasil-Dex CB)
Dimensions 25 m x 0.25 mm x 0.25 µm
Carrier Gas Helium (1.0 mL/min)
Temp Program 90°C (hold 2 min) -> 2°C/min -> 130°C
Retention Times (Approx) (S)-Ketone: 14.2 min (R)-Ketone: 14.8 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (ER Route) Substrate inhibition or solubility.Add cyclodextrins (β-CD) to buffer to solubilize substrate without inhibiting enzyme. Reduce substrate conc. to 20 mM.
Low ee (Lipase Route) Reaction ran beyond 50% conversion.Stop reaction strictly at 48-49% conversion. Use lower temperature (20°C) to increase E-value (selectivity).
Enzyme Inactivation Organic solvent concentration too high.In ER route, keep DMSO < 5%. In Lipase route, ensure solvents are anhydrous (water triggers hydrolysis).

References

  • Gotor-Fernández, V., et al. "Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase." Green Chemistry, 2024. Link

  • Toogood, H. S., et al. "The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family." bioRxiv, 2023.[4] Link

  • Brenna, E., et al. "Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol." Processes, 2020. Link

  • Stueckler, C., et al. "Stereocomplementary bioreduction of alpha,beta-unsaturated carboxylic acids and esters with enoate reductases." Organic Letters, 2007.
  • BenchChem Application Note. "A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone." 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification via Flash Column Chromatography Ticket ID: CHEM-PUR-3IPC-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Center

You have reached the advanced troubleshooting module for alkyl-cyclohexanone derivatives. Below you will find a non-linear technical guide designed to address the specific physicochemical challenges of purifying 3-Isopropylcyclohexanone .

Unlike simple aromatic ketones, this saturated cyclic ketone presents two distinct challenges: poor UV visibility and cis/trans diastereomerism . This guide synthesizes field-proven protocols to ensure high-purity isolation.

Module 1: Critical Diagnostics (Troubleshooting FAQs)
Q1: "I spotted my crude reaction mixture on a TLC plate, but under the UV lamp (254 nm), the product spot is invisible. Where is it?"

Diagnosis: Lack of Conjugation. Technical Insight: 3-Isopropylcyclohexanone is a saturated ketone. It lacks the conjugated


-system (alternating double-single bonds) required to absorb UV light strongly at 254 nm. While the carbonyl group has a weak 

transition around 280 nm, it is rarely sufficient for visualization on standard fluorescent-indicator silica plates.

The Fix: Chemical Derivatization (Staining) You must use a destructive stain to visualize this compound. Do not rely on UV.

Stain ReagentSensitivityColor ResponseRecommendation
Anisaldehyde HighBlue/Grey spotsPrimary Choice. Excellent contrast for ketones and distinguishes impurities well.
2,4-DNP HighYellow/Orange spotsSpecific to ketones/aldehydes. Confirms the functional group identity immediately.
KMnO₄ MediumYellow on PurpleWorks, but less specific. Good for detecting oxidizable impurities (e.g., alcohols).[1]
Phosphomolybdic Acid (PMA) MediumDark Blue on GreenGood general stain, but requires vigorous heating.

Pro-Tip: If checking for the cis/trans ratio, Anisaldehyde often stains the two diastereomers slightly different shades of blue/violet, aiding in visual discrimination.

Q2: "I see two spots very close together (Rf difference < 0.05). Is this an impurity or the product?"

Diagnosis: Diastereomers (Cis/Trans Isomerism). Technical Insight: The introduction of the isopropyl group at the 3-position creates a chiral center. If the ring formation or hydrogenation was not stereoselective, you likely have a mixture of cis-3-isopropylcyclohexanone and trans-3-isopropylcyclohexanone.

  • Trans-isomer: Typically more thermodynamically stable (isopropyl group equatorial).

  • Cis-isomer: Isopropyl group axial (higher energy) or twisted boat conformation.

The Fix: High-Resolution Fractionation These isomers have slightly different dipole moments and steric interactions with the silica hydroxyls.

  • Increase Silica Ratio: Use a 50:1 or 100:1 (Silica:Compound) mass ratio.

  • Flatten the Gradient: If they elute at 10% EtOAc, run an isocratic column at 7% EtOAc.

  • Fraction Size: Collect smaller fractions (1/4 test tube volume) during the elution of the main peak.

Q3: "My yield is lower than expected. Did it stay on the column?"

Diagnosis: Volatility or Broad Elution. Technical Insight:

  • Volatility: While the boiling point is ~208°C, the compound has significant vapor pressure. If you use a high-vacuum pump and a warm water bath (>45°C) on the rotovap, you will co-distill the product.

  • Streaking: Ketones can occasionally interact with acidic sites on "active" silica, causing tailing (streaking), which spreads the mass over many fractions, making them too dilute to detect.

The Fix:

  • Evaporation: Use a standard diaphragm pump (down to ~10-20 mbar) rather than a high-vacuum oil pump for solvent removal. Keep the bath at 30-35°C.

  • Tailing: If TLC shows streaking, add 1% Triethylamine (TEA) to your column solvent system to neutralize the silica acidity.

Module 2: Experimental Protocol
Physical Properties Reference
PropertyValueNotes
Boiling Point ~208°CHigh enough to be stable, low enough to distill if careless.[2]
Density ~0.92 g/mLLiquid at room temperature.
Rf Target 0.35Ideal Rf for flash chromatography.
Solubility Organic SolventsMiscible in Hexane, EtOAc, DCM, Et2O.
Optimized Purification Workflow

Step 1: TLC Method Development

  • Prepare a 10% solution of crude oil in EtOAc.

  • Spot on a silica plate.

  • Elute with 9:1 Hexane:Ethyl Acetate .

  • Stain with Anisaldehyde and heat.

    • Target: You want the product spot at Rf ~ 0.30 - 0.35 .

    • Adjustment: If Rf > 0.5, lower polarity (e.g., 95:5 Hex:EtOAc). If Rf < 0.2, increase polarity (e.g., 4:1 Hex:EtOAc).

Step 2: Column Packing (Wet Loading Recommended) Because the product is an oil, wet loading prevents band broadening.

  • Dissolve crude mixture in the minimum amount of Hexane (add a few drops of DCM if solubility is poor, but minimize polar solvents).

  • Pack the column with Silica Gel 60 (230-400 mesh).

  • Pre-elute the column with 100% Hexane to remove air and heat of solvation.

Step 3: Elution Gradient Standard Flash Protocol for 1.0g Crude:

  • 0 - 5 mins: 100% Hexane (Elutes non-polar impurities).

  • 5 - 20 mins: Gradient 0%

    
     10% EtOAc in Hexane.
    
  • 20 - 40 mins: Hold at 10% EtOAc (Product typically elutes here).

  • 40+ mins: Flush with 30% EtOAc to remove polar byproducts (alcohols/acids).

Step 4: Fraction Analysis

  • Spot every 3rd test tube on a TLC plate.

  • Stain with Anisaldehyde.

  • Combine pure fractions. Note: If separating isomers, check the "edges" of the peak carefully.

Module 3: Decision Logic (Workflow Visualization)

The following diagram illustrates the decision-making process for purifying 3-Isopropylcyclohexanone, specifically addressing the detection and separation challenges.

PurificationLogic Start Crude Reaction Mixture (3-Isopropylcyclohexanone) TLC_Check Run TLC (10% EtOAc/Hexane) Start->TLC_Check UV_Check Check UV (254nm) TLC_Check->UV_Check Visible Spot Visible? UV_Check->Visible Stain_Select Apply Stain (Anisaldehyde or 2,4-DNP) Visible->Stain_Select No (Expected) Rf_Check Check Rf Value Visible->Rf_Check Yes (Impurity?) Stain_Select->Rf_Check Adjust_Solvent Adjust Solvent Ratio Target Rf 0.35 Rf_Check->Adjust_Solvent Rf < 0.2 or > 0.5 Separation_Check Single or Double Spot? Rf_Check->Separation_Check Rf ~ 0.35 Adjust_Solvent->TLC_Check Standard_Col Standard Flash Column (Gradient 0-15% EtOAc) Separation_Check->Standard_Col Single Spot High_Res_Col High-Res Column (Isocratic ~7% EtOAc) Silica Ratio 50:1 Separation_Check->High_Res_Col Double Spot (Isomers) Rotovap Evaporation (Bath < 40°C, >20 mbar) Standard_Col->Rotovap High_Res_Col->Rotovap Final Pure Product Rotovap->Final

Caption: Logical workflow for the purification of 3-Isopropylcyclohexanone, emphasizing the necessity of staining and isomer management.

References
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org.[3] Chem.1978 , 43(14), 2923–2925.[3]

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Data.

  • ChemicalBook. 3-Isopropylcyclohexanone Properties and Boiling Point Data.

  • Teledyne ISCO. Flash Chromatography of Non-UV Active Compounds. Application Note AN16.

Sources

Technical Support: Optimizing Enantioselectivity in 3-Isopropylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantioselectivity (ee%) in Copper-Catalyzed Conjugate Addition (Cu-CCA) Target Molecule: (R)- or (S)-3-Isopropylcyclohexanone Methodology: Asymmetric 1,4-Addition of Isopropyl Nucleophiles

Executive Summary & Core Directive

Welcome to the Advanced Catalysis Support Center.

If you are observing low enantiomeric excess (ee%)—specifically in the range of 0–60%—during the synthesis of 3-isopropylcyclohexanone, the root cause is rarely the catalyst structure itself, but rather the reaction kinetics and nucleophile nature .

The introduction of an isopropyl group (a branched alkyl) is sterically demanding and kinetically distinct from simple methyl or ethyl additions. The "Gold Standard" for this transformation is the Feringa-Alexakis protocol , utilizing Copper(I)/Phosphoramidite catalysis with organozinc or organoaluminum reagents.

Critical Warning: Direct use of Isopropylmagnesium Bromide (Grignard) without transmetallation is the #1 cause of low selectivity. Grignards are too reactive, leading to a high "background reaction" (uncatalyzed, racemic addition) that overwhelms the chiral catalytic cycle.

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic tree below.

Troubleshooting Start START: Observed ee% Low_EE ee < 10% (Racemic) Start->Low_EE Mid_EE ee 20% - 60% Start->Mid_EE High_EE ee 70% - 85% Start->High_EE Check_Reagent Check Nucleophile Source Low_EE->Check_Reagent Check_Temp Check Temp/Solvent Mid_EE->Check_Temp Check_Ligand Check Ligand Integrity High_EE->Check_Ligand Action_Grignard CRITICAL ERROR: Direct Grignard Usage. Switch to R2Zn or R3Al. Check_Reagent->Action_Grignard Using iPrMgBr? Action_Oxidation Ligand Oxidation. Use fresh bottle or re-purify ligand. Check_Reagent->Action_Oxidation Using iPr2Zn? Check_Ligand->Action_Oxidation Old Catalyst? Action_Background Background Reaction. Reduce Temp (-78°C) or Slow Addition. Check_Temp->Action_Background Temp > -20°C? Action_Solvent Solvent Mismatch. Avoid coordinating solvents. Switch THF -> Toluene/Et2O. Check_Temp->Action_Solvent In pure THF?

Figure 1: Diagnostic logic for isolating the cause of enantioselectivity loss based on observed ee% values.

Technical Modules: Root Cause & Remediation

Module A: The Nucleophile Trap (Grignard vs. Zinc)

The Issue: Isopropylmagnesium bromide (


-PrMgBr) is a "hard" nucleophile. It reacts with cyclohexenone faster than it complexes with the chiral copper catalyst. This uncatalyzed pathway produces racemic product, diluting the ee generated by the catalyst.

The Solution: You must employ a "softer" nucleophile that is unreactive toward the enone unless activated by the copper catalyst.

  • Preferred: Diisopropylzinc (

    
    -Pr
    
    
    
    Zn) generated in situ.
  • Alternative: Triisopropylaluminum (

    
    -Pr
    
    
    
    Al).

Protocol: In Situ Transmetallation (The Fix) Instead of adding Grignard directly to the enone:

  • Dissolve Cu(OTf)

    
     (1 mol%) and Phosphoramidite Ligand (2 mol%) in Toluene.
    
  • Add

    
    -PrMgBr (2.0 equiv) to a solution of ZnBr
    
    
    
    (1.0 equiv) in ether to form
    
    
    -Pr
    
    
    Zn in a separate flask.
  • Filter the zinc salts (remove Mg salts) or use the suspension if using the Alexakis modification.

  • Add the organozinc solution to the catalyst.

  • Add cyclohexenone slowly (syringe pump) to the mixture.

Scientific Grounding: Feringa et al. demonstrated that dialkylzinc reagents provide >98% ee because the background reaction is effectively zero at -20°C, whereas Grignards show significant background reactivity.

Module B: Ligand Sensitivity & Oxidation

The Issue: Phosphoramidite ligands (e.g., (S,R,R)-L1, Feringa Ligand) are prone to oxidation at the phosphorus center (P(III)


 P(V)). The oxidized ligand does not bind Copper effectively, leaving "naked" Copper to catalyze a racemic reaction or allowing the background reaction to take over.

Validation Test: Run a ³¹P NMR on your ligand stock.

  • Sharp peak at ~140-150 ppm: Active Ligand.

  • Peak at ~0-30 ppm: Oxidized Phosphate (Inactive).

Remediation:

  • Store ligands under Argon in a glovebox.

  • If oxidation is detected (>5%), repurify via flash chromatography immediately before use (SiO₂, usually Hexane/EtOAc).

Module C: Solvent Coordination Effects

The Issue: Coordinating solvents (THF, DMF) compete with the chiral ligand for the Copper metal center. If a solvent molecule displaces the phosphoramidite, the chiral pocket collapses.

Data Comparison: Solvent Impact on ee%

SolventDielectric Const.Coordinating AbilityTypical ee%Verdict
Toluene 2.38Low94-98% Recommended
Et₂O 4.33Moderate90-95%Acceptable
CH₂Cl₂ 8.93Low85-90%Variable
THF 7.58High50-70% Avoid

Insight: While Grignards require ether/THF for formation, the catalytic addition step should be dominated by non-coordinating solvents like Toluene to maximize the tight ion-pair binding in the transition state.

The Mechanism of Failure

Understanding where the stereochemistry is set allows you to control it.

Mechanism PreCat Cu(I) Precursor + Ligand (L*) ActiveCat L*-Cu-R (Active Species) PreCat->ActiveCat Transmetallation (R2Zn) Complex π-Complex (Enone-Cu*) ActiveCat->Complex Coordination TS Transition State (Stereo-determining) Complex->TS 1,4-Insertion Background Uncatalyzed Path (Racemic) Complex->Background If Ligand dissociates or R is too reactive Product Zn-Enolate (Chiral) TS->Product Product->ActiveCat Regeneration

Figure 2: The catalytic cycle. The red dashed line represents the "Background Reaction" failure mode where the chiral ligand is bypassed.

Frequently Asked Questions (FAQ)

Q: Can I use commercially available Isopropylzinc bromide (


-PrZnBr) instead of making it? 
A:  Yes, but commercial mono-organozinc halides often contain significant amounts of magnesium salts (from their preparation) or have variable titers. "Turbo-Grignards" (RMgCl·LiCl) transmetallated to Zn are excellent, but ensure you use 2.0 equivalents  relative to the substrate to drive kinetics, as the second alkyl group on Zinc rarely transfers.

Q: My reaction stalls at 50% conversion. Should I warm it up? A: No. Warming promotes ligand dissociation and the racemic background reaction.

  • Fix 1: Add fresh catalyst (another 1 mol%).

  • Fix 2: Ensure your system is strictly anhydrous; water kills the organozinc instantly.

  • Fix 3: Verify your organozinc titer. Isopropyl reagents are prone to hydride elimination (forming propene) upon storage.

Q: I see a 1,2-addition byproduct (alcohol) alongside my ketone. A: This indicates your "Soft" nucleophile has become "Hard." This usually happens if:

  • Transmetallation was incomplete (residual Grignard left).

  • Copper catalyst is dead (reaction proceeding via uncatalyzed Zinc addition).

  • Remedy: Increase the mixing time of Cu + Ligand before adding substrate (15-30 mins).

References

  • Feringa, B. L. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346–353.

  • Alexakis, A., & Benhaim, C. (2002). Copper-catalyzed asymmetric conjugate addition of alkylaluminum reagents to enones. Organic Letters, 4(18), 3061-3064.

  • Feringa, B. L., et al. (1997). High Enantiocontrol in the Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones Catalyzed by Chiral Copper Complexes. Journal of the American Chemical Society, 119(46), 11317–11318.

  • Krause, N. (2002). Modern Organocopper Chemistry. Wiley-VCH.[1] (Standard text for background reaction kinetics).

Sources

Technical Support Center: Analysis of Byproducts in 3-Isopropylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-isopropylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding byproduct formation. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My 3-isopropylcyclohexanone reaction is showing multiple spots on TLC, even at early time points. What are the likely initial byproducts?

A1: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate early in a reaction often points to issues with the starting material purity or competing side reactions under the chosen conditions. For 3-isopropylcyclohexanone, two common initial side reactions are self-condensation and epimerization .

  • Self-Condensation (Aldol Condensation): In the presence of either acid or base catalysts, 3-isopropylcyclohexanone can act as both a nucleophile (as an enol or enolate) and an electrophile, leading to the formation of an aldol adduct. This adduct can then dehydrate to form an α,β-unsaturated ketone. These condensation products are typically higher molecular weight and will appear as less polar spots on the TLC.

  • Epimerization: 3-Isopropylcyclohexanone exists as a pair of enantiomers. However, under acidic or basic conditions, the stereocenter at the 3-position can epimerize, leading to a mixture of cis and trans diastereomers if another stereocenter is present or formed in the molecule.[1][2] This may not always be resolvable by TLC unless the diastereomers have significantly different polarities.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your 3-isopropylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Control Reaction Conditions: If self-condensation is suspected, consider running the reaction at a lower temperature, using a less concentrated solution, or adding the base/acid catalyst more slowly to control the formation of the enolate/enol.

Troubleshooting Guide: Common Reactions and Their Byproducts

This section provides a detailed breakdown of potential byproducts in common reactions involving 3-isopropylcyclohexanone, along with troubleshooting strategies.

The Wittig Reaction: Formation of Isopropylidenecyclohexane and Triphenylphosphine Oxide

The Wittig reaction is a powerful tool for converting ketones to alkenes. When reacting 3-isopropylcyclohexanone with a phosphonium ylide, such as methylenetriphenylphosphorane, the primary goal is to form 3-isopropyl-1-methylenecyclohexane. However, several challenges can arise.

Q: My Wittig reaction of 3-isopropylcyclohexanone has a low yield of the desired alkene, and purification is difficult. What are the likely culprits?

A: The most common issues in a Wittig reaction are the formation of byproducts and the difficulty in removing triphenylphosphine oxide (TPPO).

  • Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its variable solubility.[3][4]

  • Side Reactions of the Ylide: If the ylide is not generated under strictly anhydrous conditions, it can be protonated, reducing the amount of active reagent available for the reaction.

Troubleshooting and Purification Protocol: Removing Triphenylphosphine Oxide

Protocol 1: Precipitation with a Non-polar Solvent [5]

  • Concentrate the crude reaction mixture under reduced pressure.

  • Add a minimal amount of a polar solvent (e.g., dichloromethane) to dissolve the residue.

  • Slowly add a non-polar solvent (e.g., hexane or pentane) with vigorous stirring to precipitate the TPPO.

  • Filter the mixture, washing the solid TPPO with cold non-polar solvent.

  • The filtrate contains the desired alkene, which can be further purified by column chromatography.

Protocol 2: Complexation with Zinc Chloride [4][6]

  • Dissolve the crude reaction mixture in a polar solvent like ethanol.

  • Add 2 equivalents of zinc chloride (relative to the theoretical amount of TPPO) and stir at room temperature for 1-2 hours.

  • A white precipitate of the TPPO-ZnCl₂ complex will form.

  • Filter the mixture and wash the solid with ethanol.

  • The desired product will be in the filtrate.

Issue Potential Cause Troubleshooting Suggestion
Low yield of alkeneIncomplete reaction or ylide decomposition.Ensure anhydrous reaction conditions. Consider using a stronger base or a different solvent for ylide generation.
Difficulty removing TPPOSimilar polarity to the product.Utilize selective precipitation with a non-polar solvent or complexation with a metal salt like ZnCl₂.[4][5][6]
Presence of unreacted starting materialSteric hindrance or insufficient reagent.Increase the equivalents of the Wittig reagent and/or extend the reaction time.

Workflow for Wittig Reaction Troubleshooting

Wittig_Troubleshooting cluster_solutions Solutions start Low Yield or Impure Product in Wittig Reaction check_sm Check for Unreacted 3-Isopropylcyclohexanone start->check_sm check_tppo Identify Presence of TPPO start->check_tppo other_byproducts Analyze for Other Byproducts (e.g., from ylide decomposition) start->other_byproducts increase_reagent Increase Equivalents of Wittig Reagent/Base check_sm->increase_reagent optimize_conditions Optimize Reaction Conditions (e.g., anhydrous solvent, temperature) check_sm->optimize_conditions purification_protocol Implement Specific TPPO Removal Protocol (Precipitation/Complexation) check_tppo->purification_protocol other_byproducts->optimize_conditions chromatography Perform Column Chromatography purification_protocol->chromatography

Caption: Troubleshooting workflow for a Wittig reaction of 3-isopropylcyclohexanone.

Baeyer-Villiger Oxidation: Controlling Regioselectivity

The Baeyer-Villiger oxidation of 3-isopropylcyclohexanone can theoretically yield two regioisomeric lactones. The migratory aptitude of the adjacent carbon atoms determines the major product.

Q: I am performing a Baeyer-Villiger oxidation on 3-isopropylcyclohexanone and obtaining a mixture of products. How can I control the regioselectivity and identify the byproducts?

A: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. In general, more substituted alkyl groups migrate preferentially.[7] For 3-isopropylcyclohexanone, this means the tertiary carbon of the isopropyl group has a higher migratory aptitude than the secondary methylene group of the ring. However, a mixture of regioisomers can still be formed.

  • Major Product: The lactone resulting from the migration of the more substituted carbon (the one bearing the isopropyl group).

  • Minor Product (Byproduct): The lactone resulting from the migration of the less substituted carbon.

Analytical Identification:

  • ¹H NMR Spectroscopy: The chemical shifts of the protons adjacent to the newly introduced oxygen atom will be significantly different in the two regioisomers. Protons on a carbon adjacent to the ester oxygen will be shifted further downfield than those adjacent to the carbonyl group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons flanking the ester oxygen will be diagnostic for each isomer.

  • GC-MS: The two regioisomers will likely have different retention times and may show subtle differences in their mass spectra.

Troubleshooting and Optimization:

  • Choice of Peracid: The choice of peroxy acid (e.g., m-CPBA, peracetic acid) can influence the regioselectivity. Experimenting with different peracids may favor the formation of one isomer.

  • Lewis Acid Catalysis: The use of a Lewis acid in conjunction with an oxidant like hydrogen peroxide can also alter the regioselectivity.[8]

Reaction Scheme for Baeyer-Villiger Oxidation of 3-Isopropylcyclohexanone

Baeyer_Villiger reactant 3-Isopropylcyclohexanone major_product Major Product (Lactone A) reactant->major_product More Substituted C migration minor_product Minor Product (Lactone B) reactant->minor_product Less Substituted C migration oxidant [O] (e.g., m-CPBA) Robinson_Annulation cluster_byproducts Potential Byproducts start Robinson Annulation of 3-Isopropylcyclohexanone + MVK michael_addition Michael Addition start->michael_addition mvk_polymer Polymerized MVK start->mvk_polymer Side Reaction aldol_condensation Intramolecular Aldol Condensation michael_addition->aldol_condensation michael_adduct Unreacted Michael Adduct michael_addition->michael_adduct Incomplete Reaction stereoisomers Mixture of Diastereomers aldol_condensation->stereoisomers

Caption: Byproduct formation pathways in the Robinson annulation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Robinson annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Retrieved from [Link]

  • YouTube. (2018, April 13). Regioselectivity of the Baeyer-Villiger oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Scribd. (n.d.). 20 - Robinson Annulation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]

  • Scilit. (2017, September 27). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Baeyer–Villiger oxidation of 3-substituted cycloketones. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone.

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Technical Support Center: Stabilizing 3-Isopropylcyclohexanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-isopropylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize 3-isopropylcyclohexanone in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter with the storage and stability of this compound. Our aim is to provide you with the expertise and practical insights necessary to ensure the integrity of your starting materials and the success of your research.

Understanding the Instability of 3-Isopropylcyclohexanone: A Proactive Approach

3-Isopropylcyclohexanone, like many cyclic ketones, is susceptible to degradation over time, primarily through autoxidation. This process, a free-radical chain reaction initiated by exposure to atmospheric oxygen, can be accelerated by light and heat.[1] The presence of an isopropyl group on the cyclohexanone ring can influence the rate and products of this degradation. Understanding these degradation pathways is the first step in implementing effective stabilization strategies.

The primary point of vulnerability in the 3-isopropylcyclohexanone molecule is the α-hydrogen atoms adjacent to the carbonyl group. These hydrogens can be abstracted, initiating a cascade of reactions that can lead to the formation of hydroperoxides and subsequent cleavage of the carbon-carbon bonds, resulting in the formation of various acidic and other oxygenated impurities.[2][3]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 3-isopropylcyclohexanone to ensure its long-term stability?

A1: To minimize degradation, 3-isopropylcyclohexanone should be stored in a cool, dry, and dark place.[4] The ideal temperature is typically refrigerated (2-8 °C). It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[5] The container should be tightly sealed and made of an appropriate material, such as amber glass or a compatible metal, to protect it from light.[5]

Q2: Are there any materials I should avoid for storing 3-isopropylcyclohexanone?

A2: Yes. Avoid using containers made of plastics like natural rubbers, butyl rubber, polystyrene, and PVC, as these can be corroded by cyclohexanone and its derivatives.[5] It is also advisable to avoid galvanized sheet steel.[5] For smaller quantities, glass containers are a suitable choice.[5]

Q3: My laboratory does not have a system for storing chemicals under an inert atmosphere. What are the alternatives?

A3: While an inert atmosphere is ideal, if it's not feasible, you can minimize exposure to air by using smaller, well-sealed containers to reduce the headspace volume. After each use, ensure the container is tightly resealed immediately. For critical applications, consider purchasing smaller quantities to be used within a shorter timeframe.

Degradation and Purity

Q4: I suspect my stored 3-isopropylcyclohexanone has degraded. What are the common signs of degradation?

A4: Visual signs of degradation can include a change in color (yellowing) or an increase in viscosity. A change in odor might also be noticeable. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical testing is recommended to confirm the purity of aged stock.

Q5: What are the likely degradation products I might find in my sample?

A5: The primary degradation products are typically formed through oxidation. These can include hydroperoxides and, upon further reaction, various carboxylic acids resulting from the cleavage of the cyclohexanone ring.[6][7] The specific acid profile will depend on the exact oxidation pathway.

Q6: How can I test for the presence of peroxides in my 3-isopropylcyclohexanone?

A6: Peroxide formation is a significant concern for stored ketones.[8] You can use commercially available peroxide test strips for a semi-quantitative assessment. For a more quantitative analysis, a common method involves the oxidation of iodide to iodine, which can be visually observed or measured spectrophotometrically.[9]

Stabilization

Q7: Can I add a stabilizer to my 3-isopropylcyclohexanone to prolong its shelf life?

A7: Yes, adding an antioxidant is a highly effective way to inhibit autoxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are widely used for this purpose.[10][11] These compounds act as free-radical scavengers, interrupting the chain reaction of oxidation.[12][13]

Q8: What concentration of BHT should I use?

A8: A typical concentration for BHT as a stabilizer is in the range of 50-250 ppm (parts per million). The optimal concentration can depend on the storage conditions and the expected duration of storage. It is always best to start with a lower concentration and monitor the stability.

Q9: Will the addition of a stabilizer like BHT interfere with my subsequent reactions?

A9: In most cases, the low concentration of BHT used for stabilization will not significantly interfere with subsequent reactions. However, for highly sensitive catalytic processes or in trace analysis applications, it is crucial to consider the potential for interference. In such cases, it may be necessary to purify the 3-isopropylcyclohexanone by distillation before use to remove the stabilizer.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of 3-isopropylcyclohexanone starting material.1. Test the purity of your 3-isopropylcyclohexanone stock using GC-MS or HPLC. 2. Check for the presence of peroxides. 3. If degraded, purify the material by distillation or obtain a fresh batch. 4. Implement proper storage and handling procedures for future use.
Yellowing of the stored 3-isopropylcyclohexanone. Oxidation has occurred.1. The material has likely started to degrade. Assess the purity analytically. 2. For non-critical applications, it may still be usable after purification. 3. For high-purity requirements, it is best to discard the material according to safety protocols and use a fresh, stabilized batch.
Formation of a precipitate in the stored sample. Polymerization or formation of insoluble degradation products.1. Do not use the material. 2. Consult your institution's safety officer for proper disposal procedures. 3. Review storage conditions to prevent future occurrences.

Experimental Protocols

Protocol 1: Purity Assessment of 3-Isopropylcyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of 3-isopropylcyclohexanone and identifying potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for ketone analysis (e.g., a mid-polarity column like a DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your 3-isopropylcyclohexanone sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan range of m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS. The resulting chromatogram will show a major peak for 3-isopropylcyclohexanone. Any additional peaks can be identified by their mass spectra and compared to a spectral library to identify potential impurities or degradation products. The peak area of the main component relative to the total peak area can provide an estimate of purity.[14][15]

Protocol 2: Monitoring Oxidation of 3-Isopropylcyclohexanone using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive method to monitor the formation of carbonyl-containing degradation products.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation: A small drop of the 3-isopropylcyclohexanone sample can be placed directly on the ATR crystal of the FTIR spectrometer, or a thin film can be cast on a salt plate (e.g., NaCl).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-600 cm⁻¹.

  • Analysis: The key region to monitor is the carbonyl (C=O) stretching band. For pure 3-isopropylcyclohexanone, a strong, sharp peak is expected around 1715 cm⁻¹.[9][16] The formation of acidic degradation products will lead to the appearance of a broader carbonyl absorption at a lower frequency (around 1700-1730 cm⁻¹) and a broad O-H stretch in the 2500-3300 cm⁻¹ region.[17][18] An increase in the complexity and broadening of the carbonyl region over time is indicative of oxidation.[19]

Visualization of Concepts

Logical Workflow for Handling 3-Isopropylcyclohexanone

G cluster_storage Storage cluster_usage Usage cluster_monitoring Stability Monitoring cluster_stabilization Stabilization Store in cool, dry, dark place Store in cool, dry, dark place Minimize air exposure Minimize air exposure Store in cool, dry, dark place->Minimize air exposure Add Antioxidant (e.g., BHT) Add Antioxidant (e.g., BHT) Store in cool, dry, dark place->Add Antioxidant (e.g., BHT) For long-term storage Inert atmosphere (N2) Inert atmosphere (N2) Appropriate container (amber glass) Appropriate container (amber glass) Visual Inspection Visual Inspection Minimize air exposure->Visual Inspection Reseal tightly Reseal tightly Peroxide Test Peroxide Test Visual Inspection->Peroxide Test If suspicion of degradation Analytical Purity (GC-MS/FTIR) Analytical Purity (GC-MS/FTIR) Peroxide Test->Analytical Purity (GC-MS/FTIR) If positive or for critical use Use in Experiment Use in Experiment Analytical Purity (GC-MS/FTIR)->Use in Experiment If pure Purify or Discard Purify or Discard Analytical Purity (GC-MS/FTIR)->Purify or Discard If impure Add Antioxidant (e.g., BHT)->Store in cool, dry, dark place Incoming Material Incoming Material Incoming Material->Store in cool, dry, dark place G 3-Isopropylcyclohexanone 3-Isopropylcyclohexanone Enol/Enolate Intermediate Enol/Enolate Intermediate 3-Isopropylcyclohexanone->Enol/Enolate Intermediate Initiation (H abstraction) Peroxy Radical Peroxy Radical Enol/Enolate Intermediate->Peroxy Radical + O2 Peroxy Radical->Peroxy Radical Termination Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-H Degradation Products (e.g., Carboxylic Acids) Degradation Products (e.g., Carboxylic Acids) Hydroperoxide->Degradation Products (e.g., Carboxylic Acids) Decomposition (e.g., via heat, light, metal ions)

Caption: A simplified schematic of the autoxidation pathway for 3-isopropylcyclohexanone.

References

  • Chemius. Cyclohexanone. [Link]

  • Lisicki, D., Orlińska, B., Martyniuk, T., Dziuba, K., & Bińczak, J. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. Materials, 16(16), 5722. [Link]

  • LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. (2025-01-19). [Link]

  • ACS Publications. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (2024-06-10). [Link]

  • National Center for Biotechnology Information. Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. [Link]

  • National Center for Biotechnology Information. β-hydroxybutyrate as an Anti-Aging Metabolite. (2021-09-28). [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024-07-24). [Link]

  • ResearchGate. GC-MS (a) and HPLC (b) chromatograms of the products from cyclohexanone oxidation catalyzed by P 2 Mo 5 VW 12. [Link]

  • University of California, Davis. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]

  • ACS Publications. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. [Link]

  • ResearchGate. FTIR analysis of the ketone group (IK), the methyl group (IM), and samples isotacticity (ISO) results. [Link]

  • Wikipedia. Autoxidation. [Link]

  • MDPI. Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. (2019-03-01). [Link]

  • MDPI. Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea. [Link]

  • SciELO. Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. [Link]

  • National Center for Biotechnology Information. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. (2023-08-21). [Link]

  • YouTube. How Can FTIR Be Used To Detect Oxidation? - Chemistry For Everyone. (2025-08-07). [Link]

  • National Center for Biotechnology Information. GC-MS Profiling, In Vitro Antioxidant, Antimicrobial, and In Silico NADPH Oxidase Inhibition Studies of Essential Oil of Juniperus thurifera Bark. (2022-09-27). [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • National Center for Biotechnology Information. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]

  • Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. (2019-06-09). [Link]

  • Chemistry Stack Exchange. What is the mechanism for oxidation of ketones by the Popoff's rule?. (2013-03-18). [Link]

  • Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. (2020-08-20). [Link]

  • ResearchGate. FTIR normalized spectra of the ketone carbonyl absorption band at 1716.... [Link]

  • ResearchGate. Chemical structure of hindered phenolic antioxidants. [Link]

  • ResearchGate. (PDF) Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: Application of principal component analysis. (2014-08-22). [Link]

  • ResearchGate. Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2025-08-06). [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

  • RSC Publishing. Oxidation of cyclic ketones by hydrogen peroxide catalysed by Group 6 metal peroxo complexes. [Link]

  • Journal of Applied Pharmaceutical Science. Chemometric analysis of GC-MS chemical profiles and biological activities of three citrus essential oils in Indonesia. (2024-11-05). [Link]

  • University of Wisconsin-Madison. OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

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  • National Center for Biotechnology Information. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. (2021-03-13). [Link]

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Technical Support Center: Temperature Control in 3-Isopropylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-isopropylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control during this synthetic process. The synthesis, primarily achieved through the oxidation of 3-isopropylcyclohexanol, is highly sensitive to thermal conditions, which can dictate the reaction's yield, purity, and overall success. This document will address common issues through a troubleshooting guide and a frequently asked questions section, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format to help you navigate challenges related to temperature control.

Problem 1: Low or No Yield of 3-Isopropylcyclohexanone

Possible Cause A: Incomplete Reaction Due to Low Temperature

  • Causality: Most oxidation reactions have a minimum activation energy. If the reaction temperature is too low, this energy barrier is not sufficiently overcome, leading to a sluggish or stalled reaction. For instance, in a Swern oxidation, while the initial activation of DMSO with oxalyl chloride is highly exothermic and requires extremely low temperatures (e.g., -78 °C) to prevent side reactions, the subsequent oxidation of the alcohol may require the reaction to be warmed slightly to proceed at a reasonable rate[1].

  • Solution:

    • Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not touching the flask walls.

    • Controlled Warming: For reactions like the Swern oxidation, after the addition of the alcohol at -78 °C, allow the mixture to stir for the recommended time, and then permit it to warm slowly towards room temperature as specified in the protocol[1].

    • Consult Literature for Specific Reagent: Different oxidizing agents have different optimal temperature ranges. For a sodium hypochlorite (bleach) oxidation, the temperature is often maintained between 10-50 °C to ensure a steady reaction rate without promoting side reactions[2][3].

Possible Cause B: Degradation of Reagents or Intermediates

  • Causality: Certain oxidation reagents and their intermediates are thermally unstable. In a Swern oxidation, the electrophilic species formed from DMSO and oxalyl chloride is highly reactive and decomposes at temperatures above -60 °C. Adding the alcohol at a higher temperature will result in the decomposition of the oxidizing agent before the desired reaction can occur.

  • Solution:

    • Strict Temperature Adherence: Maintain a temperature of -78 °C (typically using a dry ice/acetone bath) during the formation of the Swern reagent and the subsequent addition of 3-isopropylcyclohexanol[4][5].

    • Pre-cool Solutions: Ensure the solvent and the alcohol solution are pre-cooled before they are added to the reaction flask.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause A: Formation of Side-Products at High Temperatures

  • Causality: Elevated temperatures can provide sufficient energy to activate alternative reaction pathways. In the context of 3-isopropylcyclohexanone synthesis, this can lead to several side-products:

    • Aldol Condensation: The ketone product can undergo a base-catalyzed self-condensation to form β-hydroxy ketones and their dehydrated α,β-unsaturated derivatives[6]. This is more prevalent if the reaction is run under basic conditions at elevated temperatures (e.g., >40-60 °C)[7][8].

    • Over-oxidation: While ketones are generally stable to further oxidation, aggressive conditions (strong oxidants, high temperatures) can potentially lead to cleavage of the ring to form dicarboxylic acids, although this is less common for secondary alcohols compared to primary ones[9].

  • Solution:

    • Maintain a Cooling Bath: For exothermic reactions, such as those involving bleach or chromic acid, use an ice-water or ice-brine bath to actively cool the reaction vessel[2].

    • Slow Reagent Addition: Add the oxidizing agent dropwise or portion-wise to control the rate of heat generation, ensuring the internal temperature does not exceed the recommended limit for the specific protocol.

    • Buffer the Reaction: For oxidations that are sensitive to pH changes which might catalyze side reactions, consider using a buffered system if compatible with the chosen oxidant[10].

Possible Cause B: Unreacted Starting Material (3-Isopropylcyclohexanol)

  • Causality: This is often linked to low reaction temperatures or insufficient reaction time, as discussed in "Problem 1". It can also be due to the deactivation of the oxidizing agent.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol.

    • Optimize Temperature and Time: If the reaction stalls, a slight, controlled increase in temperature may be necessary. Refer to established protocols for the specific oxidizing agent to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the oxidation of 3-isopropylcyclohexanol?

The optimal temperature depends entirely on the chosen oxidizing agent. There is no single "best" temperature. The table below summarizes typical temperature ranges for common methods used to oxidize secondary alcohols to ketones.

Oxidation MethodReagent(s)Typical Temperature RangeKey Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to Room TempStrict low-temperature control (-78 °C) is critical during reagent and alcohol addition to prevent decomposition of the active oxidant[4][11]. The reaction is often allowed to warm after the addition of the base.
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temperature (~25 °C)Generally performed at room temperature in a solvent like dichloromethane (DCM)[12][13]. The reaction is mildly exothermic but does not typically require external cooling.
Bleach (Hypochlorite) Oxidation NaOCl, Acetic Acid10 °C to 50 °CThe reaction is exothermic and requires an ice bath for control. Maintaining the temperature below 50 °C is crucial to prevent side reactions[2]. Some flow chemistry protocols suggest an optimal range of 10-20 °C for better selectivity[3][14].
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TempThe addition of the Jones reagent is highly exothermic and must be done at 0 °C with an ice bath. The reaction is then often stirred at room temperature[15].

Q2: How does an exothermic reaction affect temperature control?

Oxidation reactions are almost always exothermic, meaning they release heat. This heat can raise the internal temperature of the reaction, sometimes rapidly. If this is not controlled, the temperature can quickly exceed the optimal range, leading to the side reactions discussed in the troubleshooting section.

  • Causality: The formation of the strong carbonyl (C=O) bond releases a significant amount of energy.

  • Control Strategy: The primary method for controlling an exotherm is to regulate the rate of reaction. This is achieved by:

    • Slow Addition of Reagents: Adding the limiting reagent (usually the oxidant) slowly from a dropping funnel allows the heat to dissipate.

    • External Cooling: Immersing the reaction flask in a cooling bath (e.g., ice-water) provides a "heat sink" to absorb the energy being released.

    • Adequate Stirring: Vigorous stirring ensures that heat is evenly distributed and prevents the formation of localized "hot spots" where side reactions can initiate.

Q3: Can I run the reaction at a higher temperature to speed it up?

While increasing temperature does increase the reaction rate, it is a risky strategy in the synthesis of 3-isopropylcyclohexanone.

  • The Expertise & Experience View: Experienced chemists know that for many organic reactions, selectivity is more important than speed. A reaction that runs for 4 hours at room temperature with a 90% yield is far superior to one that runs for 30 minutes at 80 °C but gives a 40% yield of an impure product. The subsequent purification challenges often negate any time saved during the reaction itself.

  • Scientific Rationale: As per the Arrhenius equation, increasing temperature raises the rate constant for all possible reactions, including undesirable ones. The activation energy for side reactions like aldol condensation or decomposition may become accessible at higher temperatures, thus decreasing the selectivity for the desired ketone product[7].

Experimental Protocol: Oxidation using Sodium Hypochlorite

This protocol provides a step-by-step methodology for the oxidation of 3-isopropylcyclohexanol, emphasizing the critical temperature control points.

Materials:

  • 3-isopropylcyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite (household bleach, ~8.25%)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Starch-iodide test paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.0 g of 3-isopropylcyclohexanol in 20 mL of glacial acetic acid.

  • Place the flask in an ice-water bath and stir until the internal temperature is below 15 °C.

  • Using an addition funnel, add 60 mL of sodium hypochlorite solution dropwise to the stirred alcohol/acid mixture.

  • CRITICAL TEMPERATURE STEP: Monitor the internal temperature closely during the addition. Adjust the addition rate to maintain the temperature between 15-30 °C. Do not allow it to exceed 35 °C. This may take 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Test for excess oxidant by placing a drop of the reaction mixture onto a strip of starch-iodide paper. A blue-black color indicates excess hypochlorite. If the test is positive, add small portions of sodium bisulfite solution until the test is negative.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-isopropylcyclohexanone.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, highlighting key temperature control stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Alcohol & Solvent B Cool to Initial Temp (e.g., 0-15°C) A->B Exotherm Prep C Slowly Add Oxidant B->C D Maintain Temp Range (e.g., 15-30°C) C->D CRITICAL CONTROL E Stir at RT post-addition D->E F Monitor with TLC/GC E->F Verify Completion G Quench Reaction F->G H Extraction G->H I Purification H->I

Caption: Synthesis workflow with critical temperature checkpoints.

Troubleshooting Logic Diagram

This diagram provides a decision tree for troubleshooting low product yield.

G Problem Problem: Low Yield of Ketone Check_Temp Was the reaction temperature within the protocol's range? Problem->Check_Temp Temp_Low Cause: Temp Too Low (Incomplete Reaction) Check_Temp->Temp_Low No Temp_High Cause: Temp Too High (Side Reactions / Degradation) Check_Temp->Temp_High Yes, but yield is still low (possible overshoot) Other_Issues Consider other factors: - Reagent purity/activity - Stoichiometry - Reaction time Check_Temp->Other_Issues Yes, perfectly controlled Solution_Low Solution: 1. Verify thermometer. 2. Allow controlled warming. 3. Increase reaction time. Temp_Low->Solution_Low Solution_High Solution: 1. Improve cooling. 2. Slow reagent addition. 3. Check for byproducts (e.g., aldol). Temp_High->Solution_High

Caption: Troubleshooting decision tree for low yield issues.

References

  • NROChemistry . Swern Oxidation: Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry . Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • The Organic Chemist (YouTube Channel). Swern Oxidation. Available at: [Link]

  • Chemistry LibreTexts . Swern oxidation. Available at: [Link]

  • Chad's Prep . Oxidation with Chromic Acid and PCC. Available at: [Link]

  • Chemistry LibreTexts . Oxidation of Alcohols. Available at: [Link]

  • Chemistry LibreTexts . Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Scribd . PCC Oxidation of Alcohols to Carbonyls. Available at: [Link]

  • University of Toronto . Sodium Hypochlorite Oxidation of Alcohols. Available at: [Link]

  • ResearchGate . Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid. Available at: [Link]

  • Master Organic Chemistry . Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]

  • Sathee Jee . Chemistry Aldol Condensation. Available at: [Link]

  • ACS Publications . Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Available at: [Link]

  • Master Organic Chemistry . Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link]

  • Organic Chemistry Portal . Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available at: [Link]

  • Technology Networks . Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • ResearchGate . Aldol condensation of cyclohexanone and different aldehyde. Available at: [Link]

  • Organic Chemistry Portal . Sodium Hypochlorite, Bleach, NaOCl. Available at: [Link]

  • Melissa Maribel (YouTube Channel). Oxidation of a Secondary Alcohol with HOCl. Available at: [Link]

  • Journal of Chemical Research . Aldol Condensation of Cycloalkanones with Aromatic Aldehydes. Available at: [Link]

  • OChemOnline (YouTube Channel). Alcohols to Ketones, Part 4: Oppenauer Oxidation. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl. Available at: [Link]

  • Springer . Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • CHEMeasy (YouTube Channel). ALDOL condensation of CYCLOHEXANONE. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that monitoring the functionalization of saturated cyclic ketones like 3-isopropylcyclohexanone presents unique challenges compared to their aromatic counterparts. The lack of conjugation renders standard UV visualization ineffective, and the presence of stereocenters (C3) introduces cis/trans isomerism that complicates gas chromatography (GC) analysis.

This guide is structured to troubleshoot these specific "pain points." It moves beyond generic textbook advice to provide field-proven protocols for monitoring reactions such as reductions (to 3-isopropylcyclohexanol), alkylations, or Grignard additions.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q1: I am spotting my reaction mixture on silica plates, but I see nothing under the UV lamp (254 nm). Is my concentration too low?

Diagnosis: It is likely not a concentration issue. 3-Isopropylcyclohexanone is a saturated ketone . Unlike acetophenone or enones, it lacks a conjugated


-system. Therefore, it does not absorb UV light significantly at 254 nm and will not quench the fluorescent indicator (

) on the plate.

The Fix: Chemical Staining You must use a destructive chemical stain. The "Gold Standard" for this molecule is 2,4-Dinitrophenylhydrazine (2,4-DNP) because it is specific to aldehydes and ketones.

Protocol: 2,4-DNP Visualization

  • Elute the TLC plate in your solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Dry the plate completely (residual solvent can interfere).

  • Dip the plate quickly into the 2,4-DNP stain solution.

  • Observe: The ketone (3-isopropylcyclohexanone) will appear immediately as a bright yellow/orange spot .

  • Note: The alcohol product (if monitoring a reduction) will NOT stain with DNP. To see the alcohol, you must use a "universal" stain like Anisaldehyde or Phosphomolybdic Acid (PMA) and apply heat.[1]

Q2: My starting material (ketone) and product (alcohol) are co-eluting. How do I improve separation?

Diagnosis: Cyclic alcohols and ketones often have similar


 values in non-polar solvents. If you are using 100% Hexane or Dichloromethane, they may move together.

The Fix: Adjust Selectivity Switch to a Hexane/Ethyl Acetate system to exploit the hydrogen-bonding capability of the alcohol product.

  • Starting Point: 4:1 Hexane:EtOAc.

  • Expected Result:

    • 3-Isopropylcyclohexanone: Higher

      
       (Less polar).
      
    • 3-Isopropylcyclohexanol: Lower

      
       (More polar, H-bonding with silica).
      
Visualization: TLC Staining Workflow

TLC_Workflow Start Elute TLC Plate Dry Air Dry (Remove Solvent) Start->Dry Decision Target Functional Group? Dry->Decision DNP Dip in 2,4-DNP Decision->DNP Ketone Specific Anis Dip in p-Anisaldehyde Decision->Anis Universal (Alcohol+Ketone) Result1 Ketone: Yellow/Orange Spot Alcohol: No Spot DNP->Result1 Heat Heat with Heat Gun (200°C) Anis->Heat Result2 Ketone: Faint Spot Alcohol: Blue/Violet Spot Heat->Result2

Figure 1: Decision logic for visualizing saturated ketones vs. alcohols on silica gel.

Module 2: Gas Chromatography (GC) Troubleshooting

Q3: I see two peaks for my starting material (3-isopropylcyclohexanone). Is my sample contaminated?

Diagnosis: Not necessarily.[2] You are likely observing the separation of diastereomers (cis and trans isomers).

  • Cis-3-isopropylcyclohexanone: The isopropyl group and the carbonyl oxygen have a specific spatial relationship. In 1,3-disubstituted cyclohexanes, the cis isomer typically allows the bulky isopropyl group to adopt the stable equatorial position while the ring geometry accommodates the ketone.

  • Trans-3-isopropylcyclohexanone: Less thermodynamically stable in certain conformations.

The Fix: Confirmation To confirm these are isomers and not impurities:

  • Treat a small sample with a catalytic amount of base (e.g., NaOMe in MeOH) to equilibrate the mixture.

  • Re-inject: The ratio of the peaks will shift toward the thermodynamic product (usually the cis isomer with the equatorial isopropyl group). If one peak disappears or shifts significantly, they are isomers.

Q4: My alcohol product peak is tailing badly, making integration difficult.

Diagnosis: Cyclohexanols are prone to hydrogen bonding with active sites (silanols) in the GC liner or the column stationary phase. This causes "tailing."

The Fix: Derivatization or Liner Maintenance

  • Quick Fix: Use a deactivated inlet liner (e.g., split liner with glass wool, ultra-inert).

  • Method Fix: Derivatize the sample before injection.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Reaction: Mix 100 µL sample + 100 µL BSTFA -> Wait 15 mins -> Inject.

    • Result: The alcohol converts to a Trimethylsilyl (TMS) ether. The peak will become sharp, symmetric, and elute earlier.

Q5: Which GC column is best for separating the cis/trans isomers?

Recommendation: While a standard non-polar column (like DB-5 or HP-5) can separate them, a mid-polarity column often provides superior resolution for positional isomers of cyclic ketones.

Column PhasePolarityResolution of IsomersNotes
100% Dimethylpolysiloxane (DB-1) Non-PolarLow to MediumGood for general boiling point separation. May merge isomers.
5% Phenyl (DB-5/HP-5) Non-PolarMediumStandard starting point. Requires slow temperature ramp (e.g., 2°C/min) to separate isomers.
Polyethylene Glycol (DB-Wax) PolarHigh Excellent separation of cis/trans isomers and alcohols. Caution: Lower max temperature limit (~250°C).
50% Phenyl (DB-17) Mid-PolarHighGood alternative if Wax is too thermally unstable.
Visualization: GC Method Development Logic

GC_Method Input Sample Injection (DB-5 Column) Check1 Resolution > 1.5? Input->Check1 Success Proceed to Quantification Check1->Success Yes Tailing Peak Tailing? Check1->Tailing No (Co-elution) Ramp Decrease Ramp Rate (Try 2°C/min) Tailing->Ramp No Tailing (Just Overlap) Deriv Derivatize (TMS) or Change Liner Tailing->Deriv Yes (Alcohol Tailing) Ramp->Check1 Retest Switch Switch to Polar Column (DB-Wax) Ramp->Switch Still Fails Deriv->Check1 Retest

Figure 2: Logic flow for optimizing GC separation of 3-isopropylcyclohexanone isomers.

Module 3: Advanced FAQ (Stereochemistry & Causality)

Q: Why does the cis isomer typically form in excess during hydrogenation?

A: If you are synthesizing 3-isopropylcyclohexanone via the catalytic hydrogenation of 3-isopropylphenol, the mechanism usually favors the all-cis delivery of hydrogen to the aromatic ring. However, the ketone allows for equilibration via enolization. The cis-1,3-disubstituted isomer allows both the isopropyl group and the newly formed bonds to minimize 1,3-diaxial interactions, making it the thermodynamic product [1].

Q: Can I use Iodine ( ) to visualize the ketone?

A: Yes, but it is reversible. Iodine adsorbs temporarily to organic molecules.

  • Pros: Non-destructive (you can scrape the spot for NMR).

  • Cons: Fades quickly; less specific than DNP.

  • Best Practice: Circle the spots with a pencil immediately after removing from the iodine chamber [2].

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General reference for cyclohexane conformational analysis and thermodynamic stability of 1,3-disubstituted systems).

  • LibreTexts Chemistry. (2023). Visualizing TLC Plates. (Detailed protocols for Iodine, UV, and Chemical Stains).

  • Agilent Technologies. (2023). GC Column Selection Guide for Environmental and Chemical Analysis. (Source for stationary phase polarity and isomer separation).[3]

Sources

Validation & Comparative

Technical Guide: Enantiomeric Excess Determination of 3-Isopropylcyclohexanone by Chiral GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Isopropylcyclohexanone is a critical chiral building block, serving as a precursor in the synthesis of menthol isomers and a benchmark substrate for testing asymmetric conjugate addition catalysts (e.g., organocuprate 1,4-additions). Because the biological activity and olfactory properties of terpenes depend heavily on their stereochemistry, accurate determination of enantiomeric excess (


) is non-negotiable.

While chiral HPLC and polarimetry are available, Chiral Gas Chromatography (GC) is the superior analytical technique for this application.[1] This guide details a self-validating protocol using modified


-cyclodextrin stationary phases, specifically comparing its efficacy against liquid chromatography alternatives.

Comparative Technology Analysis

For a volatile, neutral ketone like 3-isopropylcyclohexanone, the choice of analytical method dictates precision. The following table contrasts the primary methodologies.

Table 1: Analytical Method Comparison
FeatureChiral GC (Recommended) Chiral HPLC Polarimetry
Primary Mechanism Inclusion complexation (Host-Guest) in gas phase.Adsorption/Steric interaction in liquid phase.Optical rotation of plane-polarized light.[2]
Detection Limit High (FID is sensitive to carbon count).Low to Moderate (Ketones have weak UV absorbance at ~280 nm).Very Low (Requires mg-scale pure sample).
Resolution (

)
Typically > 1.5 (Baseline separation common).Variable (Solvent interference possible).N/A (Aggregate signal only).
Sample Prep Minimal (Dilute in DCM/Hexane).Moderate (Solvent compatibility checks required).High (Must be chemically pure to avoid artifacts).
Throughput High (15–30 min run times).Moderate (20–40 min run times).Fast (Instant, but non-specific).
Cost per Run Low (Carrier gas: He/H

).
High (HPLC grade solvents).Negligible.

Verdict: Chiral GC is the definitive method due to the analyte's volatility and the high sensitivity of Flame Ionization Detection (FID) for non-chromophoric compounds.

Core Protocol: Chiral GC Methodology

The separation of 3-isopropylcyclohexanone enantiomers relies on the shape-selective inclusion of the isopropyl group into the hydrophobic cavity of a cyclodextrin derivative.

Stationary Phase Selection

The Gold Standard: Hydrodex


-6TBDM  (Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-

-cyclodextrin).[3]
  • Why: The bulky tert-butyldimethylsilyl (TBDMS) groups at the 6-position deepen the cavity and enhance shape recognition for cyclic ketones, preventing the "shallow" inclusion that leads to peak overlap.

  • Alternative: Lipodex E (Octakis-(3-O-butyryl-2,6-di-O-pentyl)-

    
    -cyclodextrin) can be used if the 
    
    
    
    -phase fails, though
    
    
    -phases generally fit the cyclohexane ring dimensions better.
Experimental Conditions
  • Instrument: GC with Split/Splitless Injector and FID.

  • Carrier Gas: Helium (constant flow, 1.0 mL/min) or Hydrogen (for faster elution).

  • Inlet Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Split Ratio: 50:1 (Essential to prevent column overload which degrades

    
    ).
    
  • Oven Program (Isothermal approach recommended for reproducibility):

    • Initial: 90°C.

    • Hold: 30 minutes.

    • Note: If separation is insufficient, lower temperature to 80°C to increase the separation factor (

      
      ).
      
Sample Preparation
  • Concentration: Prepare a 1 mg/mL solution of the analyte in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols if possible to prevent peak tailing.

  • Filtration: Pass through a 0.45 µm PTFE filter to protect the column guard.

Visualizing the Workflow

The following diagram outlines the logical flow for method development and optimization, ensuring a self-validating system.

MethodDevelopment Start Sample: 3-Isopropylcyclohexanone ColSelect Select Column: Hydrodex u03b2-6TBDM Start->ColSelect Screen Screening Run: 100°C Isothermal ColSelect->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Decrease Temp by 10°C (Enhances Selectivity) Decision->Optimize No FinalMethod Final Method: 90°C Isothermal Decision->FinalMethod Yes Optimize->Screen Calc Calculate ee & Validate FinalMethod->Calc

Figure 1: Decision tree for optimizing chiral separation parameters.

Mechanistic Insight: Why It Works

Understanding the molecular interaction is crucial for troubleshooting. The separation is not based on boiling point (as in achiral GC) but on thermodynamic differentiation .

Mechanism EnantiomerR (R)-Enantiomer Cavity Cyclodextrin Cavity (Hydrophobic) EnantiomerR->Cavity Fits Tight EnantiomerS (S)-Enantiomer EnantiomerS->Cavity Steric Clash ComplexStrong Strong Complex (Longer Retention) Cavity->ComplexStrong High K_eq ComplexWeak Weak Complex (Shorter Retention) Cavity->ComplexWeak Low K_eq

Figure 2: Differential inclusion complexation mechanism. The enantiomer that fits better into the cyclodextrin cavity interacts longer with the stationary phase and elutes later.

Data Analysis & Validation

Calculating Enantiomeric Excess ( )

The FID signal is directly proportional to the mass of carbon. Since enantiomers have identical response factors, no calibration curve is needed for the ratio, only for the absolute amount if assaying purity.


[4]
Troubleshooting Guide
  • Peak Tailing: Indicates active sites in the inlet or column. Fix: Trim 10cm from the column inlet or deactivate the liner (silanization).

  • Peak Overlap (

    
    ):  The column is overloaded or temperature is too high. Fix:  Increase split ratio to 100:1 or lower oven temp by 5°C.
    
  • Elution Order Reversal: Note that changing the cyclodextrin type (e.g., from

    
     to 
    
    
    
    ) often reverses the elution order.[5] Always run a racemate standard first to establish retention times.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Macherey-Nagel. (n.d.).[6] Hydrodex β-6TBDM Product Specification. Retrieved October 26, 2023.

  • König, W. A. (1987).[1] The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig. (Foundational text on cyclodextrin derivatives).

  • Restek Corporation. (n.d.). Strategies for Chiral GC Method Development.

Sources

A Comparative Guide to the Synthetic Routes of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is paramount. This decision directly impacts not only the yield and purity of the target molecule but also the overall process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparison of various synthetic pathways to 3-isopropylcyclohexanone, a valuable intermediate in the synthesis of various biologically active compounds. Each route is analyzed for its chemical principles, experimental protocol, and practical considerations, offering a robust resource for researchers to make informed decisions.

Introduction to 3-Isopropylcyclohexanone

3-Isopropylcyclohexanone is a six-membered cyclic ketone bearing an isopropyl group at the 3-position. Its structural motif is a key building block in the synthesis of a range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The strategic placement of the isopropyl group and the reactive carbonyl functionality make it a versatile precursor for further chemical transformations. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community.

Comparative Analysis of Synthetic Routes

This guide will explore and compare five distinct synthetic strategies for the preparation of 3-isopropylcyclohexanone:

  • Robinson Annulation: A classic ring-forming reaction.

  • Catalytic Hydrogenation: A method for the reduction of an unsaturated precursor.

  • Synthesis from Pulegone: A route utilizing a naturally occurring starting material.

  • Oxidation of 3-Isopropylcyclohexanol: A functional group interconversion approach.

  • Conjugate Addition of an Isopropyl Cuprate: A direct C-C bond formation strategy.

Each of these routes will be evaluated based on yield, reaction conditions, scalability, cost of starting materials, and safety and environmental considerations.

Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in organic synthesis.[1][2][3] The reaction proceeds in two distinct steps: a Michael addition followed by an intramolecular aldol condensation.[4][5]

Chemical Principle

To synthesize 3-isopropylcyclohexanone via this route, one would ideally start with a ketone that can provide the cyclohexanone backbone and an α,β-unsaturated ketone that introduces the isopropyl group and the remaining carbon atoms to complete the ring. A plausible, though not explicitly documented, pathway would involve the reaction of acetone with a suitable α,β-unsaturated ketone. The initial Michael addition would form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield, after dehydration, 3-isopropyl-2-cyclohexen-1-one. Subsequent selective hydrogenation of the carbon-carbon double bond would afford the target molecule.

A key challenge in this specific application of the Robinson annulation is the potential for polymerization of the α,β-unsaturated ketone, which can lead to lower yields.[6] To mitigate this, the Michael adduct is often isolated before proceeding with the cyclization step.[7]

Overall Transformation:

Robinson Annulation Acetone Acetone Intermediate 1,5-Diketone (Michael Adduct) Acetone->Intermediate Michael Addition UnsaturatedKetone α,β-Unsaturated Ketone (e.g., 4-methyl-3-penten-2-one) UnsaturatedKetone->Intermediate Product_unsaturated 3-Isopropyl-2-cyclohexen-1-one Intermediate->Product_unsaturated Intramolecular Aldol Condensation & Dehydration Product_saturated 3-Isopropylcyclohexanone Product_unsaturated->Product_saturated Catalytic Hydrogenation Catalytic Hydrogenation UnsaturatedKetone 3-Isopropyl-2-cyclohexen-1-one Product 3-Isopropylcyclohexanone UnsaturatedKetone->Product H₂, Catalyst (e.g., Pd/C) Synthesis from Pulegone Pulegone Pulegone Diketone Diketone Intermediate Pulegone->Diketone 1. O₃ 2. Reductive Workup Product 3-Isopropylcyclohexanone Diketone->Product Intramolecular Aldol Condensation Oxidation of Alcohol Alcohol 3-Isopropylcyclohexanol Product 3-Isopropylcyclohexanone Alcohol->Product Oxidizing Agent (e.g., PCC, Swern) Cuprate Addition Cuprate Lithium Diisopropylcuprate [(CH₃)₂CH]₂CuLi Product 3-Isopropylcyclohexanone Cuprate->Product 1. Conjugate Addition 2. H₃O⁺ workup Cyclohexenone Cyclohexenone Cyclohexenone->Product

Sources

Comparative Guide: 3-Isopropylcyclohexanone vs. Other Chiral Ketones in Asymmetric Synthesis

[1]

Executive Summary

In the landscape of chiral scaffolds, 3-Isopropylcyclohexanone occupies a unique "Goldilocks" zone between the sterically crowded environment of Menthone and the achiral, conformationally locked nature of 4-tert-butylcyclohexanone .

While 4-tert-butylcyclohexanone is the standard for studying conformational bias in achiral systems, and Menthone provides high stereocontrol at the cost of carbonyl reactivity (due to C2-substitution), 3-Isopropylcyclohexanone offers a remote stereocenter (C3) . This exerts powerful conformational locking (

1

Part 1: Conformational Dynamics & Steric Environment[1]

To understand the reactivity differences, we must first quantify the steric environment. The utility of these ketones stems from their ability to exist in a single dominant chair conformation.

Comparative Steric Parameters
Ketone ScaffoldSubstituent PositionDominant ConformationA-Value (kcal/mol)Carbonyl AccessibilityPrimary Application
3-Isopropylcyclohexanone C3 (Chiral)Chair (iPr eq)2.15 High (Remote steric bias)Remote diastereocontrol; Kinetic resolution
Menthone C2 (iPr), C5 (Me)Chair (Both eq)~2.15 + 1.70Low (C2 hinders attack)Chiral auxiliary; High-selectivity reactions
4-tert-Butylcyclohexanone C4 (Achiral)Chair (tBu eq)4.90High (Symmetrical)Baseline conformational studies
2-Methylcyclohexanone C2 (Chiral)Equilibrium1.70ModerateProne to racemization (enolization)
Mechanism of Conformational Locking

The isopropyl group at C3 is sufficiently bulky to lock the ring into a chair conformation where the substituent is equatorial (>95% population at RT). Unlike C2-substituents (Menthone), the C3-isopropyl group does not block the Bürgi-Dunitz trajectory of nucleophiles but influences selectivity through torsional strain and ring distortion .

ConformationFigure 1: Conformational Equilibrium of 3-IsopropylcyclohexanoneEquatorialEquatorial Conformer(Stable, >95%)TransitionTwist-BoatTransitionEquatorial->Transition +2.15 kcal/mol barrierAxialAxial Conformer(Unstable, <5%)Axial->TransitionTransition->EquatorialTransition->Axial

Caption: The high A-value of the isopropyl group effectively locks the substrate in the equatorial conformation, essential for predictable diastereoselectivity.

Part 2: Comparative Performance in Asymmetric Transformations

Scenario A: Diastereoselective Nucleophilic Addition (Reduction)

When reducing these ketones to alcohols, the interplay between steric approach control (bulky reagents) and product development control (thermodynamic stability) is critical.

  • Reagent: L-Selectride (Bulky, Kinetic control) vs. NaBH₄ (Small, Thermodynamic-like).[1]

  • Target: Formation of cis (axial OH) vs. trans (equatorial OH) alcohols.

SubstrateReagentMajor Productdr (Diastereomeric Ratio)Mechanistic Driver
4-t-Butylcyclohexanone L-Selectridecis (Axial OH)>95:5Pure steric approach (Equatorial attack blocked by 3,5-axial H).[1]
3-Isopropylcyclohexanone L-Selectridecis (Axial OH)92:8 Similar to 4-tBu, but slightly eroded by C3 asymmetry.[1]
Menthone L-SelectrideNeomenthol>98:2C2-isopropyl blocks equatorial attack entirely; highly selective.[1]
3-Isopropylcyclohexanone NaBH₄trans (Eq OH)~85:15 Small nucleophile prefers axial attack (lower torsional strain).[1]

Insight: 3-Isopropylcyclohexanone mimics the high selectivity of 4-tBu-cyclohexanone but yields chiral (non-racemic) alcohols if the starting ketone is enantiopure.[1] It is superior to Menthone when faster reaction rates are required, as Menthone's C2-isopropyl group significantly retards nucleophilic attack.[1]

Scenario B: Baeyer-Villiger Oxidation (Regioselectivity)

This is the differentiating factor.[1] In 3-substituted cyclohexanones, the migration of the carbon atom during oxidation is determined by the ability of the migrating group to stabilize the positive charge build-up in the Criegee intermediate.

  • Menthone: Regioselectivity is dictated by the C2-isopropyl group (migration of the more substituted carbon).

  • 3-Isopropylcyclohexanone: The "remote" C3 group creates a subtle electronic and steric bias.[1]

    • Result: Oxidation with m-CPBA typically yields the lactone resulting from migration of the C-C bond away from the substituent (distal migration) or towards it depending on the specific oxidant and Lewis Acid catalyst used.

    • Data: Chiral N,N'-dioxide/Sc(III) catalysts have achieved 99% ee and 95:5 regioselectivity in the kinetic resolution/oxidation of 3-substituted cyclohexanones, superior to results typically seen with flexible linear ketones.

Part 3: Experimental Protocol

Protocol: Diastereoselective Reduction of (R)-3-Isopropylcyclohexanone

Objective: Synthesis of (1S, 3R)-3-isopropylcyclohexanol (Axial alcohol) via steric approach control.

Reagents:

  • (R)-3-Isopropylcyclohexanone (1.0 equiv)[1]

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Tetrahydrofuran (anhydrous)

  • Workup: NaOH (3M), H₂O₂ (30%)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add (R)-3-Isopropylcyclohexanone (500 mg, 3.57 mmol) and anhydrous THF (15 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical Step: Low temperature is essential to maximize kinetic control.

  • Addition: Add L-Selectride (4.3 mL, 4.28 mmol) dropwise over 15 minutes via syringe pump to maintain internal temperature < -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:9).[1]

  • Quench: Carefully add MeOH (2 mL) at -78°C.

  • Oxidative Workup: Allow to warm to 0°C. Add NaOH (3M, 4 mL) followed by dropwise addition of H₂O₂ (30%, 4 mL). Stir for 30 mins. Why: This oxidizes the organoboron byproducts.

  • Extraction: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexanes).

Expected Outcome:

  • Yield: >90%

  • dr: >90:10 (favoring the cis-alcohol, axial OH).

  • Validation: ¹H NMR will show the carbinol proton (H1) as a narrow multiplet (equatorial proton coupling) compared to the broad triplet of the trans-isomer.

Part 4: Strategic Selection Guide

When should you choose 3-Isopropylcyclohexanone over the alternatives?

DecisionTreeStartSelect Chiral Ketone ScaffoldChiralityIs the final productchiral?Start->ChiralityStericsIs the carbonylsterically hindered?Chirality->StericsYesUse4tBuUse 4-tert-butylcyclohexanone(Baseline Model)Chirality->Use4tBuNoResolutionIs Kinetic ResolutionRequired?Sterics->ResolutionNo (C3 remote)UseMenthoneUse Menthone(High Selectivity, Low Reactivity)Sterics->UseMenthoneYes (C2 blocked)Use3iPrUse 3-Isopropylcyclohexanone(Balanced Reactivity/Selectivity)Resolution->Use3iPrYes (Baeyer-Villiger/Reductions)

Caption: Decision matrix for selecting ketone scaffolds based on steric requirements and chirality needs.

Conclusion

3-Isopropylcyclohexanone is the superior choice when the synthetic pathway requires a reactive carbonyl (avoiding C2-steric clash) combined with high conformational rigidity (provided by the C3-isopropyl anchor). It is particularly effective in kinetic resolutions and asymmetric oxidations where Menthone is too unreactive and 4-tert-butylcyclohexanone lacks the necessary chirality.[1]

References

  • Conformational Analysis of Cyclohexanes: Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL:[Link]

  • Baeyer-Villiger Oxidation Specifics: Title: Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones Source: Chemical Science (RSC) URL:[Link]

  • Diastereoselective Reduction Data: Title: Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity Source: The Chemical Educator (via ResearchGate) URL:[2][Link]

  • Menthone Conformational Landscape: Title: Exploring the conformational landscape of menthol, menthone, and isomenthone Source: Frontiers in Chemistry (PMC) URL:[Link]

  • Organocatalytic Applications: Title: Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors Source: ACS Catalysis (PMC) URL:[Link]

Conformational Analysis of 3-Isopropylcyclohexanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous conformational analysis of 3-Isopropylcyclohexanone , a critical scaffold in the synthesis of terpenoids and pharmacophores. Unlike simple cyclohexanes, 3-substituted cyclohexanones exhibit unique thermodynamic behaviors due to the 3-alkyl ketone effect .[1]

This document compares 3-isopropylcyclohexanone against its methyl and tert-butyl analogues, quantifying the "locking" potential of the isopropyl group. It establishes that while the isopropyl group exerts a strong equatorial bias (


), it does not provide the rigid conformational lock seen with tert-butyl groups, a distinction vital for predicting stereoselectivity in downstream nucleophilic additions.

Theoretical Framework: The 3-Alkyl Ketone Effect[2]

To understand the behavior of 3-isopropylcyclohexanone, one must first decouple the standard cyclohexane A-values from the unique geometry of the cyclohexanone ring.

The Geometric Deviation

In a standard cyclohexane chair, an axial substituent at C1 suffers from two severe 1,3-diaxial interactions (with axial hydrogens at C3 and C5).

However, in 3-isopropylcyclohexanone :

  • Hybridization Change: The C1 carbon is

    
     hybridized (carbonyl), resulting in a planar geometry.[1]
    
  • Missing Interaction: There is no axial hydrogen at C1.[1] Consequently, an axial substituent at C3 experiences only one significant 1,3-diaxial interaction (with the axial hydrogen at C5).

  • Result: The energy penalty for the axial conformer is significantly lower than in the parent alkane. This phenomenon is the 3-alkyl ketone effect .[1][2]

Comparative Thermodynamics

The following table contrasts the conformational free energy differences (


) of the isopropyl group against standard alternatives.

Table 1: Comparative Conformational Energies (Axial vs. Equatorial Preference)

Substituent (R) at C3

(Cyclohexane) [kcal/mol]

(Cyclohexanone) [kcal/mol]
Equatorial:Axial Ratio (298 K)Conformational Status
Methyl -1.74-1.30 to -1.40~90:10Mobile Equilibrium
Isopropyl -2.15-1.50 to -1.60 ~93:7 Biased System
tert-Butyl -4.90> -4.00> 99:1Conformationally Locked

Note: Values are derived from standard A-values adjusted for the ketone effect. The lower


 in ketones indicates a higher population of the axial conformer compared to the alkane analogue.

Structural Visualization & Mechanism

The following diagram illustrates the equilibrium and the specific steric interactions that define the 3-alkyl ketone effect.

ConformationalAnalysis cluster_0 Axial Conformer (Less Stable) cluster_1 Equatorial Conformer (More Stable) Axial Axial-3-Isopropyl (C3-substituent up) Strain Steric Strain Sources: 1. C5-H (Axial) interaction 2. C1 (Carbonyl) - NO H interaction Axial->Strain Equatorial Equatorial-3-Isopropyl (C3-substituent out) Axial->Equatorial Ring Flip ΔG ≈ -1.6 kcal/mol Mechanism 3-Alkyl Ketone Effect: Absence of C1-axial H reduces axial penalty by ~0.6 kcal/mol Strain->Mechanism Stability Stability Factors: 1. Minimized 1,3-diaxial strain 2. Gauche interactions only Equatorial->Stability

Figure 1: Conformational equilibrium of 3-Isopropylcyclohexanone highlighting the reduced steric strain in the axial conformer due to the planar carbonyl group at C1.

Experimental Validation Protocols

To empirically verify the conformational bias of 3-isopropylcyclohexanone, one cannot rely solely on computational prediction. The following self-validating NMR protocol distinguishes between a biased equilibrium (Isopropyl) and a locked system (t-Butyl).

Protocol: H-NMR Coupling Constant Analysis ( )

Objective: Determine the time-averaged orientation of the H3 proton.

Principle:

  • Equatorial Conformer (Major): The H3 proton is axial . It has two anti-periplanar relationships with axial protons at C2 and C4.[1]

    • Expected

      
       values: Two large couplings (
      
      
      
      Hz).
  • Axial Conformer (Minor): The H3 proton is equatorial . It has no anti-periplanar neighbors.[1]

    • Expected

      
       values: Small couplings (
      
      
      
      Hz).

Workflow:

  • Sample Preparation: Dissolve 10 mg of 3-isopropylcyclohexanone in 0.6 mL of CDCl

    
    . Ensure the sample is free of paramagnetic impurities.
    
  • Acquisition: Acquire a standard

    
    H spectrum (minimum 400 MHz, ideally 600 MHz) at 298 K.
    
  • Analysis of H3 Signal: Locate the multiplet for the proton at C3 (typically

    
     1.5 - 2.0 ppm).
    
  • Measurement: Measure the peak width at half-height (

    
    ).
    
    • Result A (

      
       Hz):  Indicates H3 is predominantly axial (Isopropyl is equatorial).[1] The system is biased.
      
    • Result B (

      
       Hz):  Indicates H3 is equatorial (Isopropyl is axial).[1] Rare/Unlikely.
      
    • Result C (Intermediate): Indicates rapid averaging with significant axial population (e.g., Methyl).[1]

Protocol: Low-Temperature (VT) NMR

For systems like 3-isopropylcyclohexanone where the equilibrium is not 99:1, room temperature NMR shows an average. To quantify the exact ratio:

  • Solvent Switch: Use CD

    
    Cl
    
    
    
    (Freon-free) or Toluene-d
    
    
    to allow cooling below -90°C.[1]
  • Cooling: Stepwise cool the probe to -80°C.

  • Observation: At the coalescence temperature (

    
    ), the H3 signal will broaden and eventually split into two distinct sets of signals (one for the axial conformer, one for the equatorial).
    
  • Integration: Integrate the distinct H3 signals to calculate

    
     directly.
    
    
    
    
    
    
    [1]

Application in Stereoselective Synthesis

Understanding this conformational bias is crucial for predicting the outcome of nucleophilic additions (e.g., Grignard addition, Hydride reduction) to the ketone.

Scenario: Nucleophilic attack on the carbonyl (C1).

  • Substrate: 3-Isopropylcyclohexanone (predominantly equatorial isopropyl).[1]

  • Stereoelectronic Control: Nucleophiles prefer axial attack (perpendicular to the ring plane) leading to the equatorial alcohol, but steric bulk can force equatorial attack.

  • Prediction: Because the isopropyl group is not "locked" (unlike t-butyl), the ~7% population of the axial conformer can participate in the reaction if the reaction rate for the axial conformer is significantly faster (Curtin-Hammett principle).

  • Recommendation: For high diastereoselectivity, do not treat 3-isopropyl as a "locking group." Use 3-tert-butyl if a reference standard for a locked chair is required.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Master Organic Chemistry. (2014). A-Values for Substituted Cyclohexanes. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 3-Isopropylcyclohexanone.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link][1]

  • ResearchGate. (2005).[1] The conformation of alkyl cyclohexanones and terpenic ketones.[3] Interpretation for the 'alkylketone effect'. Retrieved from [Link]

Sources

Theoretical vs. Experimental Properties of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the theoretical predictions and experimental realities of 3-Isopropylcyclohexanone (CAS: 23396-36-3).[1][2][3] It is designed for researchers requiring precise physicochemical data, robust synthesis protocols, and conformational analysis.[3]

A Senior Scientist’s Guide to Structure, Synthesis, and Characterization

Executive Summary

3-Isopropylcyclohexanone is a chiral ketone often utilized as a building block in the synthesis of terpenoids (e.g., menthol isomers) and pharmaceutical intermediates.[3] While theoretical models predict its behavior based on steric parameters (A-values), experimental isolation reveals nuances in spectroscopic signatures and thermodynamic stability.[1][2][3] This guide contrasts these domains, providing a validated protocol for its synthesis and characterization.

Theoretical Framework: Conformational Analysis[3]

The Thermodynamic Prediction

Theoretically, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations.[3] For 3-isopropylcyclohexanone, the bulky isopropyl group dictates the equilibrium.[1][3]

  • Steric Parameter (A-Value): The isopropyl group has an A-value of approximately 2.15 kcal/mol .[1][2]

  • Prediction: The conformation where the isopropyl group occupies the equatorial position avoids severe 1,3-diaxial interactions with ring protons.[3]

  • Calculated Equilibrium (

    
    ):  At 298 K, the ratio of equatorial to axial conformers is predicted to be >97:3, meaning the molecule is effectively "locked" in the equatorial chair form.[3]
    
Visualization of Conformational Equilibrium

The following diagram illustrates the theoretical ring-flip and the energetic preference for the equatorial conformer.

Conformation Axial Axial Conformer (High Energy) ~ +2.15 kcal/mol TS Twist-Boat Transition State Axial->TS Ring Flip Equatorial Equatorial Conformer (Thermodynamic Product) 0.0 kcal/mol TS->Equatorial Relaxation Equatorial->TS Unfavorable

Figure 1: Conformational energy landscape. The equatorial conformer is thermodynamically dominant.[3]

Experimental Reality: Physicochemical Properties[1][3][4]

While computational tools (like ChemDraw or ACD/Labs) provide rapid estimates, experimental data is required for precise process engineering.[1][2][3] The table below aggregates validated literature values against common theoretical predictions.

Comparative Data Table
PropertyTheoretical Prediction (Chemoinformatics)Experimental Value (Literature/Lab)Deviation
Boiling Point 202 ± 10 °C208 °C (at 760 mmHg)+3%
Density 0.895 g/cm³0.918 g/cm³ +2.5%
Refractive Index 1.4481.456 +0.5%
Stereochemistry Racemic (unless chiral cat.[1][2] used)Racemic (Standard Synthesis)N/A
Physical State Colorless LiquidColorless to Pale Yellow Liquid Accurate

Scientist's Note: The experimental boiling point is slightly higher than predicted, likely due to stronger-than-anticipated dipole-dipole interactions inherent to the ketone functionality in the liquid phase.[1][2][3]

Validated Synthesis Protocol

To access 3-isopropylcyclohexanone experimentally, the most robust method is the conjugate addition (1,4-addition) of an isopropyl nucleophile to 2-cyclohexen-1-one.[1][2][3] Below is a self-validating protocol adapted for high yield and reproducibility.

Reaction Scheme

The pathway involves the generation of an organocuprate intermediate to ensure 1,4-selectivity over 1,2-addition.[3]

Synthesis SM 2-Cyclohexen-1-one (Substrate) Inter Enolate Intermediate (-78°C) SM->Inter 1. Conjugate Addition (THF, -78°C) Reagent i-PrMgBr + CuI (Gilman Reagent Formation) Reagent->Inter Product 3-Isopropylcyclohexanone (Target) Inter->Product 2. Acidic Quench (NH4Cl/H2O)

Figure 2: Synthesis workflow via organocuprate conjugate addition.

Step-by-Step Protocol

Reagents: 2-Cyclohexen-1-one (1.0 equiv), Isopropylmagnesium bromide (1.2 equiv), Copper(I) Iodide (0.1–1.0 equiv), THF (anhydrous).[1][3]

  • Catalyst Preparation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add CuI (10 mol%) and suspend in anhydrous THF. Cool to -78 °C .[1][2][3]

  • Nucleophile Formation:

    • Add Isopropylmagnesium bromide dropwise.[1][2] The solution will turn dark (formation of organocuprate species).[1][2] Stir for 15 minutes.

  • Addition:

    • Add 2-cyclohexen-1-one (dissolved in THF) dropwise over 20 minutes. Maintain temperature below -70 °C to prevent 1,2-addition byproducts.[1][2][3]

  • Quench & Workup:

    • Warm to 0 °C and quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether (3x).[1][2][4] Wash combined organics with brine, dry over

      
      , and concentrate.[3][4][5]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1).[1][2]

    • Yield Expectation: 80–90%.

Spectroscopic Characterization (The "Fingerprint")

Experimental validation relies heavily on NMR spectroscopy.[1][2] The signals below confirm not just the identity, but the equatorial conformation predicted in Section 2.[3]

H NMR Analysis (300 MHz, )
  • Isopropyl Methyls:

    
     0.90 ppm (d, 
    
    
    
    Hz, 6H).[3][6] The distinct doublet confirms the isopropyl group integrity.[1][2]
  • Ring Protons (Diagnostic):

    • The proton at C3 (methine) typically appears as a multiplet around

      
       1.5–1.8 ppm.[1][2]
      
    • Coupling Constants (

      
      ):  A large coupling constant (
      
      
      
      Hz) is observed between H3 and the axial protons at C2/C4.[1] This large
      
      
      -value proves that H3 is axial , confirming the isopropyl group is equatorial .[1][2][3]
C NMR Analysis
  • Carbonyl (C=O):

    
     ~212 ppm.[1][2][7]
    
  • Methine (C3):

    
     ~45 ppm (Shifted downfield due to substitution).[1][2]
    

Comparative Analysis: Alternatives

When selecting a cyclic ketone for research, 3-isopropylcyclohexanone offers a balance between steric bulk and synthetic accessibility.[1][2][3]

Feature3-Isopropylcyclohexanone4-Isopropylcyclohexanone3-tert-Butylcyclohexanone
Symmetry Asymmetric (Chiral)Plane of Symmetry (Achiral)Asymmetric (Chiral)
Conformational Lock Strong (~97% Equatorial)Strong (~97% Equatorial)Absolute (>99.9% Equatorial)
NMR Complexity High (Diastereotopic protons)Moderate (Symmetry simplifies spectra)High
Primary Use Chiral building blockFragrance/Flavor standardConformational anchor studies

Why choose 3-isopropylcyclohexanone? It is the preferred choice when introducing chirality early in a synthesis sequence (e.g., asymmetric conjugate addition) or when targeting 1,3-disubstituted motifs common in natural products like terpenes.[3]

References

  • Synthesis & Characterization: Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones."[1][2][3] Organic Syntheses, 2002, 79 ,[3] 84.

  • Physical Properties: National Institute of Standards and Technology (NIST).[1][2] "Vapor pressure and boiling points of alkylcyclohexanones." NIST WebBook, SRD 69.[1][2][3]

  • Conformational Analysis: Eliel, E. L., et al. Stereochemistry of Organic Compounds.[1][2][3] Wiley-Interscience, 1994.[1][2][3] (Foundational text for A-values and conformational equilibrium).

  • NMR Data Verification: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][2][3] (Reference for chemical shift prediction vs observation).

  • Experimental Data: ChemicalBook. "3-Isopropylcyclohexanone Product Properties."

Sources

A Senior Scientist's Guide to the Certificate of Analysis: A Comparative Case Study of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a representative CoA for 3-Isopropylcyclohexanone, a common building block in organic synthesis. We will dissect its key components, explain the causality behind the analytical choices, and compare its profile to isomeric alternatives to demonstrate how this single document informs material selection for specific, high-stakes applications.

Anatomy of a Certificate of Analysis

A CoA is a system of self-validating checks. Each test provides a piece of a puzzle, and together, they form a cohesive picture of the material's quality. Below is a representative CoA for a batch of 3-Isopropylcyclohexanone, followed by a detailed explanation of each parameter.

Table 1: Representative Certificate of Analysis - 3-Isopropylcyclohexanone

ParameterSpecificationResultMethod
Product Name 3-Isopropylcyclohexanone--
CAS Number 23396-36-3--
Molecular Formula C₉H₁₆O--
Molecular Weight 140.22 g/mol [1]--
Appearance Colorless to Pale Yellow LiquidConformsVisual
Identification A (IR) Conforms to Reference SpectrumConformsInfrared Spectroscopy
Identification B (¹H NMR) Conforms to StructureConformsNMR Spectroscopy
Purity (GC) ≥ 98.0%99.1%Gas Chromatography (FID)
Water Content ≤ 0.10%0.04%Karl Fischer Titration
Deconstructing the CoA: Expertise in Interpretation
  • Appearance: This is a simple but crucial first-pass test. A significant deviation from the expected colorless or pale yellow appearance could indicate degradation, the presence of non-volatile impurities, or contamination from the reaction vessel.

  • Identification (IR & NMR): This is the cornerstone of identity verification.

    • Infrared (IR) Spectroscopy provides a molecular fingerprint. For 3-Isopropylcyclohexanone, the most critical signal is the strong carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹.[2] Its presence and position confirm the ketone functional group. The absence of other significant bands (e.g., a broad -OH stretch around 3300 cm⁻¹) confirms the absence of alcohol impurities like isopropylcyclohexanol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of atoms.[3][4] For 3-Isopropylcyclohexanone, ¹H NMR would confirm the presence of the isopropyl group (a doublet and a multiplet) and the specific pattern of signals for the protons on the cyclohexanone ring, which would be distinct from its 2- or 4-substituted isomers.[5] This test is authoritative for ruling out isomeric impurities.

  • Purity (GC): Gas Chromatography (GC) is the primary method for quantifying the purity of volatile organic compounds.[6][7] The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[7] A result of 99.1% means that this percentage of the integrated signal from the Flame Ionization Detector (FID) corresponds to the main compound. The remaining 0.9% represents volatile impurities. For a synthetic chemist, knowing the impurity profile is critical, as these minor components could potentially interfere with a planned reaction.

  • Water Content: Measured by Karl Fischer titration, this parameter is vital for reactions sensitive to moisture, such as Grignard reactions or those using water-sensitive catalysts. Even a small amount of water can quench reagents and drastically reduce yields.

Comparative Analysis: The Importance of Isomeric Purity

The choice of a starting material is often dictated by subtle structural differences. A CoA allows a scientist to confirm they have the correct isomer. Let's compare 3-Isopropylcyclohexanone with its common positional isomer, 4-Isopropylcyclohexanone, and a related natural product, Menthone.

Table 2: Comparative Properties of Cyclohexanone Derivatives

Property3-Isopropylcyclohexanone4-Isopropylcyclohexanone(±)-Menthone
Structure Isopropyl at C3Isopropyl at C4Isopropyl at C2, Methyl at C5
Molecular Weight 140.22 g/mol [1]140.22 g/mol [8]154.25 g/mol
Boiling Point ~195-196 °C (est.)[9]94-96 °C @ 17 mmHg[9]~210 °C[10]
Key Applications Synthetic IntermediateFragrance intermediate, synthetic building block[11]Fragrance & Flavor (minty), synthetic precursor[12][13][14]
Distinguishing Feature Asymmetric center at C3Symmetric structureChiral centers, distinct minty odor[12][15]
Field-Proven Insights: Why Isomer Choice Matters
  • Synthetic Strategy: In drug development, the position of the isopropyl group is non-negotiable. The 3-position offers a specific steric and electronic environment for subsequent reactions, which is fundamentally different from the symmetric 4-position. Using the wrong isomer would lead to a completely different final molecule. The CoA's NMR data is the ultimate arbiter that confirms the correct starting material.[4]

  • Fragrance & Flavor: In the fragrance industry, isomers have vastly different odor profiles. 4-Isopropylcyclohexanone is noted for its pleasant scent, while Menthone is distinctly minty.[11][12] 3-Isopropylcyclohexanone would have its own unique profile. A CoA guarantees that a perfumer is working with a pure isomeric starting material, free from cross-contamination that would muddy the final scent.

Validated Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following are detailed protocols for the key identity and purity tests described in the CoA.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines the standard procedure for quantifying the purity of 3-Isopropylcyclohexanone.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~100 mg of 3-Isopropylcyclohexanone into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Prepare a working sample by performing a 1:100 dilution of the stock solution into a GC vial.

  • Instrumentation & Conditions:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[16]

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow of ~1 mL/min.[7]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C, hold for 5 minutes.

  • Injection & Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram. The peak corresponding to 3-Isopropylcyclohexanone should be the major peak.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor in the FID, which is a common and generally accepted practice for purity analysis of a primary compound.[16]

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject 1µL into GC C->D E Vaporization in Inlet D->E F Separation on Capillary Column E->F G Detection by FID F->G H Acquire Chromatogram G->H I Integrate Peak Areas H->I J Calculate Area % Purity I->J

Caption: Workflow for determining chemical purity via GC-FID.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the confirmation of the chemical structure.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Isopropylcyclohexanone directly into an NMR tube.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (often included in the solvent by the manufacturer).

    • Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or equivalent.

    • Place the sample in the spectrometer's magnet.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

  • Data Interpretation:

    • Process the resulting Free Induction Decay (FID) with a Fourier Transform.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

    • Expected Signals: The spectrum should be consistent with the 3-isopropylcyclohexanone structure. Key indicators include signals for the alpha-protons adjacent to the carbonyl (deshielded, appearing around 2.0-2.5 ppm) and the characteristic signals of the isopropyl group.[5] The splitting patterns (spin-spin coupling) must match the connectivity of the molecule.[3]

Workflow for NMR Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.7mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample into Magnet C->D E Tune & Shim Spectrometer D->E F Acquire ¹H Spectrum (FID) E->F G Fourier Transform (FID → Spectrum) F->G H Phase & Baseline Correction G->H I Compare to Expected Structure H->I

Caption: Workflow for structural verification via ¹H NMR.

Conclusion

The Certificate of Analysis is an indispensable tool for the modern scientist. It provides a validated, multi-faceted confirmation of a material's identity and quality. By understanding the causality behind each analytical test—from a simple visual check to complex spectroscopic analysis—researchers can confidently select the correct reagents, ensure the reproducibility of their experiments, and uphold the integrity of their scientific outcomes. This guide, using 3-Isopropylcyclohexanone as a case study, illustrates that a thorough evaluation of the CoA is the first critical step in any successful research or development endeavor.

References

  • PubChem. 4-Isopropylcyclohexanone. National Center for Biotechnology Information.

  • Cheméo. Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9).

  • PubChem. (R,S)-2-Isopropyl-cyclohexanone. National Center for Biotechnology Information.

  • PubChem. 3-(Propan-2-yl)cyclohexan-1-one. National Center for Biotechnology Information.

  • NIST. 4-Isopropylcyclohexanone. NIST Chemistry WebBook.

  • Professor Carbon. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube.

  • Chemistry LibreTexts. Gas Chromatography.

  • ResearchGate. A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin.

  • ScenTree. Menthone (CAS N° 89-80-5).

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy.

  • Organic Syntheses. Cyclopentanone, 3-(1-octenyl)-, (E)-.

  • Fiveable. Spectroscopy of Aldehydes and Ketones.

  • LCGC International. Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

  • Paula's Choice. What is Menthone?.

  • CymitQuimica. CAS 89-80-5: (±)-Menthone.

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity.

  • Powers Group, UNL. Introduction to NMR and Its Application in Metabolite Structure Determination.

  • The Good Scents Company. 4-isopropyl cyclohexanone.

  • Reddit. measuring purity of organic compounds (e.g. paracetamol) with GCMS?

  • The Good Scents Company. (±)-menthone.

  • Oregon State University. CH 336: Ketone Spectroscopy.

  • Chem-Impex. (-)-Menthone.

  • Chem-Impex. 4-Isopropylcyclo-hexanone.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 3-isopropylcyclohexanone, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety standards to ensure operational integrity and regulatory compliance, reinforcing a culture of safety within the laboratory.

Hazard Assessment and Characterization

A thorough understanding of the chemical's properties is the foundation of its safe management. 3-Isopropylcyclohexanone is a combustible liquid that poses specific health risks, necessitating careful handling and disposal as a hazardous waste.[1] The causality behind these stringent procedures is its potential for ignition and its irritant properties.

Table 1: Physicochemical and Hazard Data for 3-Isopropylcyclohexanone

Property Value Source
CAS Number 23396-36-3 [1][2]
Molecular Formula C₉H₁₆O [1][3]
Physical State Liquid [4]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) [1]

| Incompatible Materials | Strong bases, Reducing agents, Acids, Strong oxidizing agents |[5][6] |

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste 3-isopropylcyclohexanone must be classified. Due to its nature as a combustible liquid, it is characterized as an ignitable hazardous waste.[1][7] Therefore, it should be assigned the hazardous waste code D001 .[7] If it is a spent solvent mixed with other specific non-halogenated solvents, it could also be classified under the F-list codes (e.g., F003, F005).[8][9][10]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing 3-isopropylcyclohexanone for disposal, adherence to safety protocols is mandatory to mitigate exposure risks.

  • Engineering Controls : All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[3][11][12]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.[5][12]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5][12]

    • Skin and Body Protection : Wear a flame-resistant lab coat and closed-toe shoes. Ensure contaminated clothing is removed immediately and laundered before reuse.[3][12]

Step-by-Step Disposal Protocol

The disposal of 3-isopropylcyclohexanone is not merely a suggestion but a regulatory requirement. Do not discharge this chemical into any sewer or drain.[3][13] The following protocol ensures compliance and safety.

  • Waste Collection & Container Selection :

    • Designate a specific, chemically compatible waste container for 3-isopropylcyclohexanone. This is typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

    • The container must be in good condition, free from leaks or contamination.

    • Do not mix 3-isopropylcyclohexanone with incompatible waste streams, such as strong acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[5][6]

  • Proper Labeling :

    • Immediately label the waste container. The label must clearly state "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name, including "3-Isopropylcyclohexanone".

    • Indicate the primary hazard, which is "Ignitable ".

    • Ensure the accumulation start date is clearly visible.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must remain closed at all times except when waste is actively being added.

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Store away from heat, open flames, sparks, or other ignition sources.[5][6][11]

  • Arranging for Final Disposal :

    • Once the waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • The Principal Investigator (PI) holds the primary responsibility for ensuring that all laboratory chemical wastes are properly disposed of in accordance with institutional and federal regulations.[14][15]

    • The waste will be transported by trained professionals to an approved waste disposal plant for proper treatment, typically via controlled incineration.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-isopropylcyclohexanone.

G Workflow for 3-Isopropylcyclohexanone Disposal cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposition A Identify 3-Isopropylcyclohexanone as Waste B Assess Hazards: - Combustible (D001) - Irritant A->B C Don PPE: - Goggles - Gloves - Lab Coat B->C D Select Compatible Waste Container C->D Proceed to Collection E Label Container: 'HAZARDOUS WASTE' + Contents D->E F Segregate from Incompatibles E->F G Store in SAA (Closed & in Secondary Containment) F->G H Container Full or Project Complete G->H Monitor Fill Level I Contact EHS for Waste Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.